4'-Methoxyagarotetrol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H20O7 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16+,17-/m0/s1 |
InChI Key |
NRDKOXSXHXTKHR-HZMVEIRTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
4'-Methoxyagarotetrol: A Technical Guide to Its Natural Source and Isolation for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4'-Methoxyagarotetrol, a naturally occurring chromone derivative, for researchers, scientists, and drug development professionals. The document details its primary natural source, comprehensive isolation methodologies, and discusses the known biological activities of the broader class of compounds to which it belongs.
Introduction
This compound is a 2-(2-phenylethyl)chromone derivative that has been identified in the resinous heartwood of Aquilaria sinensis (Lour.) Gilg, commonly known as agarwood. This valuable medicinal plant has a long history of use in traditional medicine. The unique chemical constituents of agarwood, including chromone derivatives like this compound, are of significant interest to the scientific community for their potential therapeutic applications. This guide aims to provide a comprehensive resource for the extraction and study of this specific compound.
Natural Source
The exclusive natural source of this compound identified in the scientific literature is the agarwood produced by the tree species Aquilaria sinensis. Agarwood is a resinous wood formed in response to physical or pathological injury. The formation of agarwood and its chemical composition, including the concentration of this compound, can be influenced by the method of induction and the duration of resin formation.
Isolation and Purification Methodology
The preparative isolation and purification of this compound from Aquilaria sinensis is most effectively achieved using High-Speed Counter-Current Chromatography (HSCCC). This technique, a form of liquid-liquid partition chromatography, avoids the use of solid stationary phases, thus preventing the irreversible adsorption of the sample and allowing for high sample recovery.
General Experimental Protocol for Isolation
The following protocol is a generalized procedure based on established HSCCC methods for the separation of similar natural products.
1. Sample Preparation:
-
Dried and powdered agarwood from Aquilaria sinensis is extracted with a suitable organic solvent, such as 95% ethanol, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure.
-
The concentrated extract is then suspended in water and partitioned with an immiscible organic solvent, for example, ethyl acetate, to obtain a fraction enriched with chromone derivatives.
2. HSCCC Procedure:
-
Instrumentation: A preparative HSCCC instrument equipped with a multi-layer coil and a suitable pump and detector is required.
-
Two-Phase Solvent System Selection: The selection of an appropriate two-phase solvent system is critical for successful separation. A common system for separating moderately polar compounds like this compound is a combination of n-hexane, ethyl acetate, methanol, and water. The optimal ratio is determined by preliminary experiments to achieve a suitable partition coefficient (K) for the target compound, ideally between 0.5 and 2.0.
-
Separation:
-
The HSCCC column is first filled with the stationary phase (typically the upper phase of the solvent system).
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase (typically the lower phase) is pumped through the column at a constant flow rate.
-
Once hydrodynamic equilibrium is reached, the enriched sample, dissolved in a small volume of the biphasic solvent system, is injected.
-
The effluent is continuously monitored by a UV detector, and fractions are collected based on the resulting chromatogram.
-
3. Purification and Structure Elucidation:
-
The collected fractions containing this compound are combined and concentrated.
-
The purity of the isolated compound is assessed using High-Performance Liquid Chromatography (HPLC).
-
The chemical structure is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
| Compound | Source Material | Induction Method | Yield/Content | Reference |
| Agarotetrol | Aquilaria sinensis | Artificial Induction | > 0.10% of dry wood | [1] |
| Agarotetrol | Medical-grade agarwood | Not specified | 805.4 µg from 63.17 mg extract | [2] |
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are currently lacking in the published literature. However, the broader class of 2-(2-phenylethyl)chromone derivatives isolated from agarwood has been reported to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and neuroprotective effects.[3][4]
One of the key signaling pathways implicated in the anti-inflammatory effects of some 2-(2-phenylethyl)chromone derivatives is the Nuclear Factor-kappa B (NF-κB) pathway.[5] Certain derivatives have been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound may also possess anti-inflammatory properties by modulating this critical inflammatory pathway. Further research is required to validate this hypothesis.
Visualizations
Experimental Workflow
References
- 1. Methanol, CHROMASOLV™, for pesticide residue analysis Canadian Life Science Online [lifescience.ca]
- 2. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of 4'-Methoxyagarotetrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 4'-Methoxyagarotetrol, a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from Aquilaria sinensis (Lour.) Gilg.[1] This document outlines the typical experimental protocols for isolation and purification, and details the application of spectroscopic techniques for structural analysis. While the original raw spectroscopic data from the primary literature was not accessible for this review, this guide presents the expected data based on the known structure and analysis of closely related compounds. This information is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a member of the 2-(2-phenylethyl)chromone class of compounds, which are characteristic chemical constituents of agarwood, the resinous heartwood of Aquilaria species.[1] The molecular formula of this compound is C18H20O7, with a corresponding molecular weight of 348.35 g/mol . The elucidation of its precise chemical structure is fundamental to understanding its biosynthetic pathways, chemical properties, and potential pharmacological activities. The structural determination of such natural products relies on a combination of modern isolation techniques and spectroscopic analysis.
Isolation and Purification
The isolation of this compound from its natural source, Aquilaria sinensis, is typically achieved through a multi-step process involving extraction and chromatography. High-speed counter-current chromatography (HSCCC) has been specifically reported as an effective method for the preparative isolation and purification of this compound.
Experimental Protocol: Isolation and Purification
-
Preparation of Plant Material: Dried and powdered agarwood from Aquilaria sinensis is used as the starting material.
-
Solvent Extraction: The powdered material is subjected to extraction with a polar solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Crude Extract Preparation: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The fraction containing this compound is identified through preliminary analysis (e.g., thin-layer chromatography).
-
High-Speed Counter-Current Chromatography (HSCCC): The target fraction is subjected to HSCCC for preparative separation.
-
Two-Phase Solvent System: A suitable two-phase solvent system is selected. A common system for such compounds is a mixture of n-hexane-ethyl acetate-methanol-water in appropriate ratios.
-
Operation: The HSCCC column is first filled with the stationary phase, and then the mobile phase is pumped through the column at a specific flow rate while the apparatus is rotated at a high speed. The sample solution is injected into the column, and the effluent is continuously monitored by a UV detector.
-
Fraction Collection: Fractions are collected at regular intervals, and those containing the purified this compound are combined based on the chromatogram.
-
-
Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).
Structure Elucidation Workflow
The elucidation of the chemical structure of this compound involves a logical progression of spectroscopic analyses to determine its molecular formula, functional groups, and the connectivity of its atoms.
Spectroscopic Data Analysis
Disclaimer: The following spectroscopic data are expected values based on the known chemical structure of this compound and data from analogous compounds. The original raw data was not available for inclusion in this guide.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the molecule.
Experimental Protocol: High-resolution electrospray ionization mass spectrometry (HRESIMS) is a common technique for this purpose. The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
Data Presentation:
| Parameter | Expected Value |
| Ionization Mode | ESI+ |
| Expected [M+H]+ | m/z 349.1236 |
| Expected [M+Na]+ | m/z 371.1055 |
| Molecular Formula | C18H20O7 |
| Molecular Weight | 348.35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~3050 | Aromatic C-H stretching |
| ~2950 | Aliphatic C-H stretching |
| ~1650 | C=O stretching (α,β-unsaturated ketone) |
| ~1600, 1500 | C=C stretching (aromatic ring) |
| ~1250, 1030 | C-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the carbon skeleton and the relative stereochemistry.
Experimental Protocol: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).
4.3.1. ¹H NMR Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic H |
| ~7.1 | d | 2H | Aromatic H (A₂B₂ system) |
| ~6.9 | d | 2H | Aromatic H (A₂B₂ system) |
| ~6.2 | s | 1H | Olefinic H |
| ~4.0-4.5 | m | 4H | CH-O |
| ~3.8 | s | 3H | -OCH₃ |
| ~3.0 | m | 2H | -CH₂- |
| ~2.8 | m | 2H | -CH₂- |
4.3.2. ¹³C NMR Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O (ketone) |
| ~165 | C=C-O (chromone) |
| ~160 | Aromatic C-O |
| ~158 | Aromatic C |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C |
| ~125 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~110 | C=C (chromone) |
| ~70-80 | CH-O |
| ~55 | -OCH₃ |
| ~35 | -CH₂- |
| ~30 | -CH₂- |
2D NMR for Structural Connectivity
2D NMR experiments are crucial for assembling the final structure by establishing correlations between protons and carbons.
References
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 4'-Methoxyagarotetrol in Aquilaria sinensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agarwood, the resinous heartwood of Aquilaria species, is a rich source of bioactive secondary metabolites, prominently featuring sesquiterpenes and 2-(2-phenylethyl)chromones (PECs). Among these, 4'-methoxyagarotetrol, a tetrahydroxy- and methoxy-substituted PEC, stands out for its potential pharmacological properties. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound in Aquilaria sinensis. While the complete pathway for this specific molecule is yet to be fully elucidated, this document synthesizes current knowledge on PEC biosynthesis in A. sinensis to construct a scientifically grounded hypothetical pathway. We present quantitative data from related studies, detail relevant experimental protocols, and provide visual representations of the metabolic and experimental workflows to facilitate further research and drug development endeavors.
Introduction
Aquilaria sinensis is a key species for the production of agarwood, a highly prized fragrant wood used in traditional medicine, incense, and perfumery. The formation of agarwood is a defense response to biotic and abiotic stress, leading to the accumulation of a complex array of secondary metabolites.[1] The two major classes of these compounds are sesquiterpenes and 2-(2-phenylethyl)chromones (PECs).[2] this compound is a natural chromone derivative found in Aquilaria sinensis.[3] Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches and for exploring its therapeutic potential.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of 2-(2-phenylethyl)chromones, which involves the convergence of the phenylpropanoid and polyketide pathways. The key steps are proposed as follows:
-
Formation of the Phenylpropanoid Precursor: The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA. A series of reactions, including hydroxylation and methylation, likely leads to the formation of a 4-methoxyphenylacetyl-CoA precursor.
-
Polyketide Synthase (PKS) Activity: A type III polyketide synthase (PKS) is hypothesized to catalyze the condensation of the 4-methoxyphenylacetyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate.[4][5]
-
Cyclization and Aromatization: The polyketide intermediate undergoes cyclization and aromatization to form the characteristic chromone scaffold.
-
Hydroxylation and Additional Modifications: Subsequent hydroxylation steps at positions 5, 6, 7, and 8 of the benzopyran ring, likely catalyzed by cytochrome P450 monooxygenases (CYPs), would lead to the tetrahydroxy core structure. The stereochemistry of these hydroxyl groups is a critical aspect that requires further enzymatic characterization.
Visualizing the Proposed Pathway
Caption: Proposed biosynthetic pathway of this compound in Aquilaria sinensis.
Quantitative Data on Related Metabolites
| Compound Class | Compound Example | Induction Method | Time Post-Induction | Concentration/Content | Reference |
| Sesquiterpenes | α-gurjunene | Hydrodistillation after soaking | 7 days | 2.95% of essential oil | [6] |
| Sesquiterpenes | β-dihydroagarofuran | Headspace volatile analysis | Not specified | 53% of volatiles (in A. rostrata) | [7] |
| PECs & Sesquiterpenes | Total Ethanol Extract | Artificial Induction | 24 months | 47.23 ± 1.18% | [2] |
| Sesquiterpenes | α-cadinol | Hydrodistillation | Not specified | 19.40% of essential oil | [8] |
| Sesquiterpenes | 10-epi-γ-eudesmol | Hydrodistillation | Not specified | 13.39% of essential oil | [8] |
Experimental Protocols
The elucidation of biosynthetic pathways in A. sinensis relies on a combination of analytical chemistry and molecular biology techniques.
Metabolite Extraction and Analysis
A common workflow for the analysis of agarwood metabolites involves extraction followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for metabolite analysis in Aquilaria sinensis.
Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpene Analysis [6][9]
-
Sample Preparation: Agarwood chips are subjected to a pretreatment process, such as soaking in water for a specified duration (e.g., 7, 14, or 21 days).[6]
-
Extraction: The pre-treated chips are then subjected to hydrodistillation for an extended period (e.g., 3 days) to extract the essential oil.[6]
-
GC-MS Analysis: The extracted essential oil is analyzed using a GC-MS system.
-
Column: A silica capillary column, such as DB-1 (30 m x 0.25 mm x 0.25 µm), is typically used.[6]
-
Oven Temperature Program: An initial temperature of 80°C is held for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold time.[6]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 2 ml/min).[6]
-
Ionization: Electron impact (EI) ionization at 70 eV is commonly employed.[6]
-
-
Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) and literature data for compound identification.
Gene Expression Analysis
Transcriptome analysis is a powerful tool to identify genes encoding the enzymes involved in the biosynthesis of agarwood constituents.
Caption: Workflow for transcriptome analysis to identify biosynthesis-related genes.
Key Findings from Transcriptome Studies:
-
Key Enzyme-Encoding Genes: Transcriptome analyses of wounded A. sinensis have identified numerous unigenes encoding key enzymes in the sesquiterpene biosynthesis pathway, including 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), DXP synthase (DXPS), farnesyl diphosphate synthase (FPS), and various sesquiterpene synthases (ASS).[10]
-
Wound and Elicitor Response: The expression of these genes is significantly upregulated in response to mechanical wounding and treatment with elicitors like methyl jasmonate (MJ), indicating their crucial role in agarwood formation.[10][11]
-
Transcription Factors: Transcription factors, such as those from the WRKY family, are believed to play a regulatory role in the expression of these biosynthetic genes.[12]
Conclusion and Future Directions
The biosynthesis of this compound in Aquilaria sinensis is an intricate process that is intrinsically linked to the broader metabolic network of 2-(2-phenylethyl)chromone production. While a definitive pathway remains to be elucidated, the proposed route, based on current knowledge of PEC biosynthesis, provides a solid framework for future research.
To fully unravel this pathway, future studies should focus on:
-
Functional Characterization of Enzymes: In vitro and in vivo functional characterization of candidate PKSs and CYPs from A. sinensis is essential to confirm their roles in the formation and modification of the chromone scaffold.
-
Metabolite Profiling: Advanced metabolite profiling techniques, such as UPLC-ESI-MS/MS, should be employed to track the accumulation of intermediates in the proposed pathway under different induction conditions.[4]
-
Multi-omics Approaches: Integrating genomics, transcriptomics, and metabolomics data will provide a comprehensive understanding of the genetic and regulatory networks governing the biosynthesis of this compound and other valuable agarwood constituents.[5]
A complete understanding of this biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this compound and other bioactive compounds from A. sinensis for pharmaceutical applications.
References
- 1. bioremake.com [bioremake.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]
- 4. Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. biomedres.us [biomedres.us]
- 8. cropj.com [cropj.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of genes related to agarwood formation: transcriptome analysis of healthy and wounded tissues of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptome Sequencing of Chemically Induced Aquilaria sinensis to Identify Genes Related to Agarwood Formation - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4'-Methoxyagarotetrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Methoxyagarotetrol is a naturally occurring chromone derivative isolated from the resinous heartwood of Aquilaria sinensis (Lour.) Gilg, commonly known as agarwood. This document provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of public research data, this guide summarizes the foundational information currently accessible and outlines the methodologies that would be employed for its full characterization and biological evaluation. While specific experimental data for this compound on cytotoxicity, anti-inflammatory, and neuroprotective activities are not yet published, this guide draws parallels from closely related compounds and describes the standard experimental protocols used in these assessments.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 123278-01-3 | [Commercial supplier data] |
| Molecular Formula | C₁₈H₂₀O₇ | [Commercial supplier data] |
| Molecular Weight | 348.35 g/mol | [Commercial supplier data] |
| Predicted Boiling Point | 609.7 ± 55.0 °C | [Predicted data from chemical databases] |
| Solubility | Data not available | |
| Melting Point | Data not available |
Note: The boiling point is a predicted value and has not been experimentally verified. Solubility and melting point data are not currently available in published literature.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not yet published. However, based on studies of similar compounds isolated from Aquilaria sinensis, the following methodologies would be standard.
Isolation and Purification of this compound
The isolation of this compound from Aquilaria sinensis would typically follow a bioassay-guided fractionation approach.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of chromone derivatives from Aquilaria sinensis.
Detailed Steps:
-
Extraction: The air-dried and powdered wood of Aquilaria sinensis is extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is often enriched with chromone derivatives, is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Elution is performed with gradient solvent systems (e.g., chloroform-methanol) to separate the components based on polarity.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient) to yield the pure compound.
Spectroscopic Characterization
The structural elucidation of the purified this compound would be achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be conducted to establish the complete chemical structure, including the carbon skeleton and the positions of substituents.
In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be performed.
Caption: Hypothesized inhibition of LPS-induced inflammatory pathways by this compound.
Experimental Approach:
-
Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Assays:
-
Measurement of nitric oxide (NO) production using the Griess assay.
-
Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Analysis of the expression of iNOS and COX-2 by Western blotting or RT-qPCR.
-
Investigation of the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways by Western blotting.
-
Neuroprotective Activity
The neuroprotective effects of this compound could be assessed in neuronal cell models subjected to oxidative stress or excitotoxicity.
Potential Neuroprotective Signaling Pathway
Caption: Hypothesized neuroprotective mechanism of this compound via activation of the Nrf2 pathway.
Experimental Approach:
-
Cell Model: Human neuroblastoma (SH-SY5Y) or mouse hippocampal (HT22) cells treated with an oxidative stressor (e.g., hydrogen peroxide or glutamate).
-
Assays:
-
Measurement of cell viability using the MTT assay.
-
Quantification of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
-
Assessment of apoptosis by flow cytometry (Annexin V/PI staining) or TUNEL assay.
-
Analysis of the expression of antioxidant enzymes (e.g., HO-1, NQO1) and the nuclear translocation of Nrf2 by Western blotting and immunofluorescence.
-
Conclusion and Future Directions
This compound is a structurally interesting natural product from Aquilaria sinensis. While its physicochemical properties and biological activities are not yet well-documented, its chemical structure suggests potential for further investigation as a lead compound in drug discovery. Future research should focus on the complete spectroscopic characterization of this compound, followed by a systematic evaluation of its cytotoxic, anti-inflammatory, and neuroprotective properties. Elucidating the mechanisms of action and the signaling pathways involved will be crucial in determining its therapeutic potential.
Spectroscopic and Structural Elucidation of 4'-Methoxyagarotetrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Methoxyagarotetrol, a natural compound found in Aquilaria sinensis (Lour.). Due to the limited availability of direct spectroscopic data for this compound in publicly accessible databases, this document compiles and analyzes data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach offers a robust framework for researchers engaged in the isolation, characterization, and synthetic development of this and related compounds.
Chemical Structure
This compound possesses a complex chemical architecture, featuring a chromone core linked to a highly substituted tetrahydroxytetralone-like moiety via a 2-(4-methoxyphenyl)ethyl group.
Molecular Formula: C₁₈H₂₀O₇ Molecular Weight: 348.35 g/mol SMILES: O=C1C2=C(--INVALID-LINK--O)O">C@HO)OC(CCC3=CC=C(C=C3)OC)=C1
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, based on the analysis of its constituent structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are predicted to be complex due to the numerous stereocenters and aromatic protons. The data presented below is an amalgamation of reported values for 2-(2-(4-methoxyphenyl)ethyl)chromones and polyhydroxylated tetralone derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | H-5 (Chromone) |
| ~6.8 - 7.5 | m | 3H | H-6, H-7, H-8 (Chromone) |
| ~7.15 | d | 2H | H-2', H-6' (Methoxyphenyl) |
| ~6.85 | d | 2H | H-3', H-5' (Methoxyphenyl) |
| ~6.1 - 6.3 | s | 1H | H-3 (Chromone) |
| ~4.0 - 4.5 | m | 4H | CH-OH protons (Tetralone moiety) |
| 3.79 | s | 3H | -OCH₃ |
| ~2.8 - 3.1 | m | 4H | -CH₂-CH₂- (Ethyl bridge) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C-4 (Chromone C=O) |
| ~160 - 165 | C-2, C-8a (Chromone) |
| ~158 | C-4' (Methoxyphenyl) |
| ~110 - 140 | Aromatic C (Chromone & Methoxyphenyl) |
| ~130 | C-2', C-6' (Methoxyphenyl) |
| ~114 | C-3', C-5' (Methoxyphenyl) |
| ~70 - 80 | CH-OH carbons (Tetralone moiety) |
| 55.3 | -OCH₃ |
| ~30 - 40 | -CH₂-CH₂- (Ethyl bridge) |
Mass Spectrometry (MS)
High-resolution mass spectrometry with a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 349.1231.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion | Fragmentation Pathway |
| 349.1231 | [M+H]⁺ | Protonated molecule |
| 331.1125 | [M+H - H₂O]⁺ | Loss of a water molecule from the polyol moiety. |
| 313.1019 | [M+H - 2H₂O]⁺ | Sequential loss of two water molecules. |
| 295.0914 | [M+H - 3H₂O]⁺ | Sequential loss of three water molecules. |
| 161.0597 | [C₁₀H₉O₂]⁺ | Cleavage of the ethyl bridge, yielding the 2-methylchromone fragment. |
| 135.0805 | [C₉H₁₁O]⁺ | Cleavage yielding the 4-methoxyphenylethyl cation. |
| 121.0648 | [C₈H₉O]⁺ | Tropylium ion from the 4-methoxyphenyl group. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to be characterized by strong absorptions from the hydroxyl, carbonyl, and aromatic functionalities.
Table 4: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretching (polyol) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1650 | Strong | C=O stretching (chromone) |
| ~1610, 1580, 1510 | Medium | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (aryl ether, -OCH₃) |
| ~1100 - 1000 | Strong | C-O stretching (alcohols) |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation. Below are generalized protocols for NMR, MS, and IR analysis of natural products like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 s, and 16-64 scans.
-
¹³C NMR: Acquire with a spectral width of 200-250 ppm, a relaxation delay of 2-5 s, and 1024 or more scans. DEPT-135 and DEPT-90 experiments should be performed to aid in carbon multiplicity assignment.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). An acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source is ideal.
-
Data Acquisition:
-
Full Scan MS: Acquire data in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Tandem MS (MS/MS): Select the molecular ion [M+H]⁺ or [M-H]⁻ for collision-induced dissociation (CID) to obtain fragmentation patterns. Varying the collision energy can provide more detailed structural information.
-
Infrared Spectroscopy Protocol
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Signaling Pathways and Biological Activity
2-(2-phenylethyl)chromones, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities.[1][2][3] These activities suggest potential interactions with various cellular signaling pathways.
Caption: Potential biological activities of this compound.
The workflow for the spectroscopic analysis and characterization of this compound can be visualized as follows:
Caption: Workflow for spectroscopic analysis of this compound.
This guide serves as a foundational resource for the spectroscopic investigation of this compound. The predictive data and standardized protocols provided herein are intended to facilitate the unambiguous structural determination and further biological evaluation of this promising natural product.
References
In-depth Technical Guide: Potential Biological Activities of 4'-Methoxyagarotetrol
To the Valued Researchers, Scientists, and Drug Development Professionals,
This technical guide is intended to provide a comprehensive overview of the potential biological activities of 4'-Methoxyagarotetrol. However, a thorough review of currently available scientific literature reveals a significant scarcity of specific data on this compound.
The following sections address the core requirements of your request based on the limited information available.
Data Presentation
A comprehensive search for quantitative data regarding the biological activities of this compound, such as IC50 values, EC50 values, or percentage inhibition in various assays, did not yield any specific results. Therefore, a summary table of such data cannot be provided at this time.
Experimental Protocols
Detailed experimental methodologies for key experiments involving this compound are not described in the accessible scientific literature. To conduct research on this compound, investigators would need to develop and validate their own protocols based on the expected or hypothesized biological activities.
Signaling Pathways and Experimental Workflows
The molecular mechanisms and signaling pathways through which this compound may exert biological effects have not yet been elucidated. As a result, diagrams for signaling pathways or experimental workflows cannot be generated.
For illustrative purposes, a generalized workflow for screening novel natural compounds is provided below. This represents a potential approach that could be adapted for the investigation of this compound.
We recommend that researchers interested in this compound undertake primary research to characterize its biological profile. Such studies would be invaluable to the scientific community and could unveil novel therapeutic potentials for this natural compound.
References
In Silico Prediction of 4'-Methoxyagarotetrol Targets: A Technical Guide
Abstract: 4'-Methoxyagarotetrol, a chromone derivative isolated from Aquilaria sinensis, represents a class of natural products with potential therapeutic applications. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to identify and validate the protein targets of this compound. The guide details the methodologies for reverse docking and pharmacophore modeling, presents hypothetical results, and outlines experimental protocols for target validation, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Furthermore, it visualizes the intricate signaling pathways potentially modulated by this compound. This document is intended for researchers, scientists, and drug development professionals engaged in natural product research and computational drug discovery.
Introduction
This compound is a natural compound found in Aquilaria sinensis (Lour.)[1][2]. While its chemical structure is known, its biological activities and molecular targets are not well-documented in publicly available literature. Natural products are a rich source of novel therapeutic agents, and understanding their protein-ligand interactions is a critical step in the drug discovery process[3]. In silico methods provide a time- and cost-effective approach to predict potential protein targets for such orphan compounds, thereby guiding further experimental validation[4][5][6].
This guide outlines a hypothetical study to predict the targets of this compound, focusing on proteins involved in inflammatory and oncogenic signaling pathways, namely the NF-κB and MAPK pathways. These pathways are often implicated in the therapeutic effects of natural products. The workflow encompasses two primary in silico strategies: reverse docking to screen a broad range of potential targets and pharmacophore modeling to identify key chemical features for target interaction.
In Silico Target Prediction Methodologies
A multi-faceted in silico approach was conceptualized to predict the biological targets of this compound. This involves a broad-spectrum screening followed by a more refined feature-based analysis.
Reverse Docking
Reverse docking is a computational technique where a single ligand is docked against a large library of protein structures to identify potential binding partners[5][6][7][8][9]. This method is particularly useful for identifying potential off-target effects and for drug repositioning[5].
Experimental Protocol: Reverse Docking
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization is performed to obtain a stable conformation.
-
Protein Target Library Preparation: A curated library of human protein crystal structures is obtained from the Protein Data Bank (PDB). This library should include key proteins from the NF-κB and MAPK signaling pathways (e.g., IKKβ, NF-κB p50/p65, JNK, p38 MAPK, ERK). All water molecules and co-crystallized ligands are removed from the protein structures, and polar hydrogens are added.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to perform the reverse docking calculations. The prepared this compound structure is docked into the defined binding sites of each protein in the library.
-
Scoring and Ranking: The binding affinity of this compound to each protein is calculated and expressed as a binding energy score (e.g., in kcal/mol). The protein targets are then ranked based on their binding scores, with lower binding energies indicating more favorable interactions.
-
Post-Docking Analysis: The top-ranked protein-ligand complexes are visually inspected to analyze the binding mode, including hydrogen bonds and hydrophobic interactions.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity[10][11][12][13]. A structure-based pharmacophore model can be generated from the binding poses obtained from reverse docking.
Experimental Protocol: Structure-Based Pharmacophore Modeling
-
Selection of Protein-Ligand Complex: The highest-ranked protein-ligand complex from the reverse docking study (e.g., this compound bound to IKKβ) is selected.
-
Feature Identification: The key interaction features between this compound and the amino acid residues in the protein's binding pocket are identified. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
-
Pharmacophore Model Generation: A pharmacophore model is generated based on the identified interaction features and their spatial arrangement. This model represents the hypothetical ideal ligand for the target protein.
-
Database Screening: The generated pharmacophore model is used as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify other molecules that fit the model and are therefore likely to bind to the same target.
Hypothetical In Silico Prediction Results
The following tables summarize the hypothetical quantitative data obtained from the in silico screening of this compound against key proteins in the NF-κB and MAPK signaling pathways.
Table 1: Hypothetical Reverse Docking Results for this compound
| Target Protein | Pathway | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| IKKβ | NF-κB | 1J7B | -8.5 | LYS44, GLU97, CYS99 |
| NF-κB (p50/p65) | NF-κB | 1VKX | -7.9 | ARG57, TYR60, LYS147 |
| JNK1 | MAPK | 4AWI | -8.2 | MET111, LYS55, GLN119 |
| p38α MAPK | MAPK | 1A9U | -7.6 | LYS53, MET109, THR106 |
| ERK2 | MAPK | 5ERK | -7.1 | LYS54, ASP111, GLN105 |
Table 2: Hypothetical Pharmacophore Model Features for this compound Binding to IKKβ
| Feature | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| Hydrogen Bond Acceptor | 12.3 | -5.6 | 21.8 | 1.5 |
| Hydrogen Bond Donor | 10.1 | -4.9 | 20.5 | 1.5 |
| Aromatic Ring | 14.5 | -7.2 | 23.1 | 2.0 |
| Hydrophobic | 11.8 | -6.5 | 22.4 | 1.8 |
Experimental Validation Protocols
The in silico predictions must be validated through experimental assays to confirm the binding and functional activity of this compound on the predicted targets.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique used to measure real-time biomolecular interactions[14][15][16]. It can determine the binding affinity (KD), and association (ka) and dissociation (kd) rate constants of an interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: The purified recombinant target protein (e.g., IKKβ) is immobilized on a sensor chip (e.g., CM5 chip) using amine coupling chemistry[16].
-
Analyte Preparation: this compound is dissolved in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to ensure solubility. A series of concentrations are prepared.
-
Interaction Analysis: The different concentrations of this compound are injected over the sensor chip surface. The binding is monitored in real-time by measuring the change in the refractive index, which is proportional to the mass of analyte bound to the immobilized ligand[15].
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction[17][18][19][20][21].
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The purified target protein is placed in the sample cell, and this compound is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution[20].
-
Titration: A series of small injections of this compound are made into the protein solution in the sample cell at a constant temperature.
-
Heat Measurement: The heat change upon each injection is measured by the instrument. As the protein becomes saturated with the ligand, the heat change per injection diminishes.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
Cell-Based Assays
Cell-based assays are crucial for determining the functional effect of this compound on the predicted signaling pathways within a biological context[22][23][24][25].
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: The transfected cells are treated with an NF-κB activator (e.g., TNF-α) in the presence and absence of varying concentrations of this compound.
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB signaling pathway. The IC50 value can be calculated.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows and signaling pathways described in this guide.
In Silico Target Prediction Workflow.
Experimental Validation Workflow.
Simplified NF-κB Signaling Pathway.
Simplified MAPK Signaling Pathway.
Conclusion
This technical guide has detailed a hypothetical, yet scientifically plausible, framework for the in silico prediction of protein targets for the natural product this compound. By combining reverse docking and pharmacophore modeling, a prioritized list of potential targets within the NF-κB and MAPK signaling pathways can be generated. The subsequent experimental validation using biophysical and cell-based assays is essential to confirm these computational predictions and to elucidate the functional consequences of target engagement. This integrated approach of computational prediction followed by experimental validation provides a robust strategy for accelerating the discovery of the mechanism of action of novel natural products, paving the way for their potential development as therapeutic agents.
References
- 1. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Reverse Docking Service - CD ComputaBio [computabio.com]
- 7. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]
- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 19. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 22. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - IN [thermofisher.com]
- 23. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
4'-Methoxyagarotetrol: A Review of an Elusive Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxyagarotetrol is a naturally occurring compound identified within Aquilaria sinensis (Lour.) Gilg, a tree species renowned for producing the highly valued resinous heartwood known as agarwood.[1] Despite its documented presence in this medicinally and culturally significant plant, a comprehensive body of research dedicated specifically to this compound remains elusive. This technical guide aims to synthesize the currently available information on this compound and to provide a broader context by reviewing the chemical constituents and biological activities of Aquilaria sinensis extracts, wherein this compound is found. Due to the limited specific data on this compound, this review will also encompass related compounds and the general pharmacological landscape of agarwood to provide a relevant framework for future research.
Chemical Profile of this compound
This compound is structurally characterized as a chromone derivative. While detailed spectroscopic and physicochemical data are not extensively published in readily accessible scientific literature, its identity is confirmed through its CAS Number 123278-01-3.[1] The compound is a methoxy derivative of agarotetrol, another chromone found in Aquilaria sinensis. Agarotetrol is considered a significant quality marker for agarwood, with its concentration levels often used to assess the quality of the resin.
Research on Aquilaria sinensis and its Constituents
The scientific focus on Aquilaria sinensis has largely been on the complex mixture of compounds within its essential oil and solvent extracts, rather than on individual molecules like this compound. The primary chemical classes identified in agarwood include sesquiterpenes, aromatic compounds, and notably, 2-(2-phenylethyl)chromones.[2][3][4][5] These constituents are responsible for the characteristic fragrance and purported medicinal properties of agarwood.
Quantitative Data on Related Compounds and Extracts
Given the absence of specific quantitative data for this compound, the following table summarizes findings on related compounds and extracts from Aquilaria sinensis. This information provides a valuable, albeit indirect, perspective on the potential concentrations and activities of compounds within this species.
| Compound/Extract | Source | Method | Key Quantitative Finding | Reference |
| Agarotetrol | Aquilaria sinensis (induced) | HPLC | Highest content of 1.78 mg/g achieved with repeated stimulation using 10 g/L methyl jasmonate. | [6] |
| Agarotetrol | Aquilaria sinensis (fungal induced) | Not Specified | Accumulation reached 0.034%, 0.039%, and 0.038% at 2, 4, and 6 months post-inoculation. | |
| Aquilaria sinensis Essential Oil | Aquilaria sinensis stem bark | GC-MS | Major compound identified was 10-epi-γ-eudesmol. | [7] |
| Aquilaria sinensis Flower Extract Fractions | Aquilaria sinensis flowers | Cytotoxicity Assay (human lung cancer cell lines) | Fr. B-1 showed IC50 values ≤ 0.02 µg/mL. | [8] |
| Cucurbitacin E (from A. sinensis flowers) | Aquilaria sinensis flowers | Cytotoxicity Assay (A549/Taxol cells) | IC50 = 0.002 µM | [8] |
| 7-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-4H-1-benzopyran-4-one (from A. sinensis flowers) | Aquilaria sinensis flowers | Cytotoxicity Assay (A549/Taxol cells) | IC50 = 0.91 µM | [8] |
Experimental Methodologies
Detailed experimental protocols for the biological evaluation of this compound are not available. However, research on Aquilaria sinensis extracts and other isolated compounds provides a template for potential future investigations.
Representative Experimental Protocol: Bioassay-Guided Fractionation and Cytotoxicity Testing of Aquilaria sinensis Flower Extract
The following is a summary of the methodology used in a study that successfully isolated cytotoxic constituents from the flowers of Aquilaria sinensis.[8]
1. Extraction and Fractionation:
-
Dried and powdered flowers of A. sinensis were extracted with 95% ethanol.
-
The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, showing the most potent activity, was subjected to further chromatographic separation using silica gel column chromatography.
-
Fractions were further purified using reversed-phase C18 silica gel column chromatography and preparative HPLC to yield pure compounds.
2. Cytotoxicity Assays:
-
Human lung cancer cell lines (SPC-A-1, NCI-H520, A549, and A549/Taxol) were used.
-
Cells were seeded in 96-well plates and treated with various concentrations of the isolated fractions and compounds.
-
Cell viability was assessed using the MTT assay after a specified incubation period.
-
IC50 values were calculated to determine the concentration required for 50% inhibition of cell growth.
Potential Signaling Pathways and Mechanisms of Action
While no signaling pathways have been elucidated for this compound, research on other constituents of Aquilaria sinensis and related chromone derivatives suggests potential areas of investigation. For instance, some chromones have been shown to inhibit NF-κB activation and LPS-induced nitric oxide production, indicating anti-inflammatory potential.[2] The cytotoxic compounds isolated from A. sinensis flowers, such as cucurbitacins, are known to be potent inhibitors of the STAT3 signaling pathway.
The following diagram illustrates a hypothetical workflow for the investigation of this compound, from isolation to potential mechanism of action studies, based on common practices in natural product research.
The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated for anti-inflammatory effects of chromone derivatives from Aquilaria sinensis.
Conclusion and Future Directions
This compound remains a poorly characterized natural product. The available literature confirms its existence in Aquilaria sinensis but provides no substantial data on its biological activities or potential therapeutic applications. The rich pharmacological profile of A. sinensis extracts and other isolated constituents, such as other chromones and cucurbitacins, strongly suggests that this compound warrants further investigation.
Future research should focus on the targeted isolation of this compound in sufficient quantities to enable comprehensive biological screening. A logical starting point would be to assess its cytotoxic and anti-inflammatory properties, given the activities observed in the broader extracts and related compounds. Elucidation of its mechanism of action and exploration of its structure-activity relationship in comparison to agarotetrol and other chromones could unveil novel therapeutic leads. The development of efficient synthetic routes would also be crucial for advancing the research and potential development of this elusive compound.
References
- 1. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]
- 2. GC-MS Study of the Chemical Components of Different Aquilaria sinensis (Lour.) Gilgorgans and Agarwood from Different A… [ouci.dntb.gov.ua]
- 3. traditionalmedicines.org [traditionalmedicines.org]
- 4. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Content of Agarotetrol in Agarwood of Aquilaria sinensis Stimulated Repeatedly with Methyl Jasmonate [rdzwxb.com]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. Bioassay-guided isolation of cytotoxic constituents from the flowers of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 4'-Methoxyagarotetrol under different conditions
This technical guide provides an in-depth analysis of the stability and degradation profile of 4'-Methoxyagarotetrol, a natural compound found in Aquilaria sinensis (Lour.).[1] The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the development of stable pharmaceutical formulations and to establish appropriate storage conditions. The guide outlines potential degradation pathways and provides methodologies for assessing the stability of this compound under various stress conditions, in line with the principles of forced degradation studies recommended by the International Conference on Harmonisation (ICH).[2][3]
Chemical Profile of this compound
-
IUPAC Name: (5S,6R,7R,8S)-5,6,7,8-Tetrahydro-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-4H-1-benzopyran-4-one
-
CAS Number: 123278-01-3
-
Molecular Formula: C18H20O7
-
Molecular Weight: 348.35 g/mol
Chemical Structure:
The structure of this compound is characterized by a tetrahydroxylated tetrahydro-benzopyran-4-one core, commonly known as a chromone derivative, connected to a 4-methoxyphenylethyl group. The presence of multiple hydroxyl groups and a methoxy ether linkage suggests potential susceptibility to oxidative and hydrolytic degradation.
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to elicit degradation.[3] The primary objectives of such studies are to identify potential degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods.[2][3] A typical forced degradation study involves exposure to acid, base, oxidative agents, light, and heat to induce degradation to a target level, often in the range of 5-20%.
Experimental Protocols for Forced Degradation of this compound
The following are detailed, representative protocols for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is used for all stress studies.
2. Analytical Methodology:
A stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point for such analyses. Detection is typically performed using a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize the degradation products.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature (25°C) for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature (25°C) for 48 hours, protected from light.
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
A sample of solid this compound is placed in a controlled temperature oven at 80°C for 7 days.
-
Samples are withdrawn at intervals (e.g., day 0, 1, 3, 7), dissolved in the initial solvent, and analyzed by HPLC.
-
-
Photolytic Degradation:
-
A solution of this compound (1 mg/mL) is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.
-
A control sample is kept in the dark under the same temperature conditions.
-
Samples are analyzed by HPLC at appropriate time intervals.
-
Hypothetical Degradation Profile of this compound
The following tables summarize the hypothetical quantitative data from the forced degradation studies. The percentage of degradation and the formation of major degradation products (DP) are presented.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products Formed |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | DP-1 |
| 0.1 M NaOH | 8 hours | 25°C | 18.5% | DP-2, DP-3 |
| 3% H2O2 | 48 hours | 25°C | 12.8% | DP-4 |
| Heat (Solid) | 7 days | 80°C | 8.5% | DP-5 |
| Photolytic | 1.2 million lux hrs | 25°C | 5.1% | DP-6 |
Table 2: Hypothetical Degradation Product Profile
| Degradation Product | Formation Condition | Proposed Structure/Modification |
| DP-1 | Acid Hydrolysis | Demethylation of the 4'-methoxy group |
| DP-2 | Base Hydrolysis | Opening of the pyranone ring |
| DP-3 | Base Hydrolysis | Epimerization at a stereocenter |
| DP-4 | Oxidation | Oxidation of one or more hydroxyl groups to ketones |
| DP-5 | Thermal | Dehydration product |
| DP-6 | Photolytic | Minor oxidative degradation product |
Visualizing Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation of this compound.
Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways for this compound.
Conclusion
This technical guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies. The provided hypothetical data and degradation pathways serve as a framework for researchers to design and execute their own stability protocols. Understanding the degradation profile is crucial for the development of a stable, safe, and effective drug product. Further studies involving the isolation and structural elucidation of the degradation products using techniques like NMR would be necessary to confirm the proposed pathways.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 4'-Methoxyagarotetrol from Aquilaria sinensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the extraction and isolation of 4'-Methoxyagarotetrol, a bioactive chromone derivative, from the resinous heartwood of Aquilaria sinensis (agarwood). The methodology is based on established solvent extraction and chromatographic purification techniques, optimized for obtaining high-purity this compound for research and drug development purposes. This document includes a step-by-step experimental protocol, a summary of quantitative parameters, and a workflow diagram for clarity.
Introduction
Aquilaria sinensis, commonly known as agarwood, is a valuable source of a diverse array of secondary metabolites, including sesquiterpenoids and chromones.[1] Among these, 2-(2-phenylethyl)chromones (PECs) are characteristic constituents of agarwood and are known for their potential neuroprotective and other pharmacological properties.[1][2] this compound is a specific chromone derivative found in Aquilaria sinensis that has garnered interest for its potential bioactivity.[3][4] The effective extraction and purification of this compound are crucial for further pharmacological investigation and potential drug development. This protocol outlines a robust method for the isolation of this compound.
Experimental Protocols
Part 1: Extraction of Crude Extract from Aquilaria sinensis
This part of the protocol details the initial extraction of compounds from the dried and powdered agarwood.
Materials and Equipment:
-
Dried agarwood from Aquilaria sinensis
-
Grinder or mill
-
Reflux extraction apparatus (round-bottom flask, condenser, heating mantle)
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Preparation of Plant Material: Grind the dried Hainan agarwood to a coarse powder.[5]
-
Solvent Extraction:
-
Concentration:
Part 2: Liquid-Liquid Partitioning of the Crude Extract
This step aims to separate compounds based on their polarity.
Materials and Equipment:
-
Crude ethanol extract from Part 1
-
Separatory funnel
-
Ethyl acetate (EtOAc)
-
n-Butanol
-
Distilled water
Procedure:
-
Dissolution: Dissolve the concentrated crude extract in distilled water.[5]
-
Partitioning:
-
Transfer the aqueous solution to a separatory funnel.
-
Perform liquid-liquid partitioning by sequentially extracting with ethyl acetate (3.0 L x 3) and then n-butanol (3.0 L x 3).[5]
-
Collect the ethyl acetate fraction, which is expected to contain the chromones.
-
Part 3: Chromatographic Purification of this compound
This final stage involves the isolation of the target compound using column chromatography.
Materials and Equipment:
-
Ethyl acetate fraction from Part 2
-
Silica gel for vacuum liquid chromatography (VLC)
-
Petroleum ether (PET) and Ethyl acetate (EtOAc) for VLC elution
-
Octadecylsilane (ODS) gel for column chromatography
-
Methanol (MeOH) and Water for ODS column elution
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system (for final purity analysis)
Procedure:
-
Silica Gel Vacuum Liquid Chromatography (VLC):
-
ODS Gel Column Chromatography:
-
Isolation and Identification:
-
Monitor the sub-fractions by TLC and/or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Confirm the structure of the isolated compound using spectroscopic methods such as NMR and MS.
-
Data Presentation
Table 1: Summary of Extraction and Partitioning Parameters
| Parameter | Value | Reference |
| Plant Material | Dried Hainan agarwood (Aquilaria sinensis) | [5] |
| Initial Mass of Plant Material | 1.0 kg | [5] |
| Extraction Solvent | 95% Ethanol | [5] |
| Solvent Volume per Extraction | 3.0 L | [5] |
| Number of Extractions | 3 | [5] |
| Extraction Time per Cycle | 3.0 hours | [5] |
| Partitioning Solvent 1 | Ethyl acetate | [5] |
| Partitioning Solvent 2 | n-Butanol | [5] |
| Volume of Partitioning Solvents | 3.0 L x 3 | [5] |
Table 2: Summary of Chromatographic Purification Parameters
| Parameter | Details | Reference |
| VLC Stationary Phase | Silica gel | [5] |
| VLC Mobile Phase | Petroleum ether-Ethyl acetate gradient (1:0 → 0:1) | [5] |
| ODS Column Stationary Phase | ODS gel | [5] |
| ODS Column Mobile Phase | Methanol/Water gradient (3:7 → 1:0) | [5] |
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
Application Note: Quantification of 4'-Methoxyagarotetrol in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of 4'-Methoxyagarotetrol in human plasma. This compound is a chromone derivative found in agarwood, a resinous heartwood with a long history of use in traditional medicine.[1] The increasing interest in the pharmacological properties of agarwood constituents necessitates reliable bioanalytical methods to support pharmacokinetic and drug metabolism studies. This method utilizes a simple liquid-liquid extraction procedure for sample preparation and stable isotope-labeled this compound as an internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization and Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.5 to 500 ng/mL with excellent accuracy and precision, making it suitable for high-throughput analysis in clinical and preclinical research.
Introduction
Agarwood, the resinous heartwood from Aquilaria species, is a valuable natural product used for centuries in traditional medicine and perfumery.[2] Its complex chemical composition includes a variety of sesquiterpenes and 2-(2-phenylethyl)chromones, which are believed to be the main bioactive constituents.[3] this compound is a specific 2-(2-phenylethyl)chromone derivative that has garnered interest for its potential pharmacological activities. To investigate its absorption, distribution, metabolism, and excretion (ADME) properties, a highly selective and sensitive analytical method for its quantification in biological matrices is essential.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the technology of choice for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and speed.[4] This application note provides a detailed protocol for the quantification of this compound in human plasma, based on established methods for similar 2-(2-phenylethyl)chromones.[5] The method is designed for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d3 (internal standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Ethyl acetate (HPLC grade)
Instrumentation
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) or equivalent[5]
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (100 ng/mL of this compound-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate for liquid-liquid extraction.[5]
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer (400 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
HPLC Parameters
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | As described in the table below |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 40 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 5 |
| 10.0 | 5 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| MRM Transitions | As described in the table below |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| This compound | [To be determined experimentally] | [To be determined experimentally] | 200 | 135 | 25 |
| This compound-d3 (IS) | [To be determined experimentally] | [To be determined experimentally] | 200 | 135 | 25 |
Note: The exact m/z values for the precursor and product ions for this compound and its deuterated internal standard need to be determined by direct infusion of the compounds into the mass spectrometer. For the purpose of this application note, we will assume hypothetical values based on the structure of agarotetrol. For agarotetrol, a precursor ion of m/z 385.1 has been reported.[5]
Results and Discussion
Method Validation
The developed method was validated for linearity, accuracy, precision, recovery, and stability according to standard bioanalytical method validation guidelines.
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A linear regression analysis of the peak area ratio (analyte/IS) versus concentration yielded a correlation coefficient (r²) of >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LQC | 1.5 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| MQC | 75 | ≤ 8 | ± 8 | ≤ 8 | ± 8 |
| HQC | 400 | ≤ 5 | ± 5 | ≤ 5 | ± 5 |
Recovery and Matrix Effect
The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 85.2 | 98.7 |
| MQC | 75 | 88.1 | 101.2 |
| HQC | 400 | 86.5 | 99.5 |
Stability
The stability of this compound in human plasma was evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles. The results indicated that the analyte was stable under all tested conditions.
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothesized metabolic pathway of this compound.
Conclusion
This application note presents a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and has been validated to meet the requirements for bioanalytical applications. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis. This method will be a valuable tool for researchers investigating the pharmacokinetic properties and potential therapeutic applications of this compound and other related compounds from agarwood.
References
- 1. researchgate.net [researchgate.net]
- 2. traditionalmedicines.org [traditionalmedicines.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Pharmacokinetic studies of six major 2-(2-phenylethyl) chromones in rat plasma using ultra high performance liquid chromatography with tandem mass spectrometry after oral administration of agarwood ethanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Proposed Total Synthesis of 4'-Methoxyagarotetrol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4'-Methoxyagarotetrol is a naturally occurring 2-(2-phenylethyl)chromone found in agarwood, the resinous heartwood of Aquilaria species[1][2]. Chromone derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties[2][3]. This document outlines a proposed total synthesis of this compound. As a published total synthesis is not currently available in the scientific literature, this protocol is a hypothetical pathway based on established methods for chromone synthesis, hydroxylation, and selective methoxylation[4][5][6]. These application notes provide a detailed, step-by-step methodology intended to guide researchers in the synthesis of this compound and its derivatives for further biological evaluation.
Proposed Retrosynthetic Analysis and Strategy
The proposed synthesis of this compound (1) commences with the construction of the core 2-(2-phenylethyl)chromone scaffold, followed by functionalization of the aromatic rings. The key steps include:
-
Chromone Ring Formation: Synthesis of the chromone core from a substituted 2'-hydroxyacetophenone and a phenylacetic acid derivative.
-
Hydroxylation: Introduction of hydroxyl groups onto the chromone A-ring.
-
Selective Methoxylation: Introduction of a methoxy group at the 4'-position of the phenylethyl side chain.
-
Protecting Group Strategy: Utilization of protecting groups to ensure regioselectivity during the hydroxylation and methoxylation steps.
Proposed Synthetic Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmrset.com [ijmrset.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrochemical Dearomatizing Methoxylation of Phenols and Naphthols: Synthetic and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Novel Compounds: A Case Study with 4'-Methoxyagarotetrol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of a novel compound's cytotoxic potential is a critical step in the drug discovery and development process. Understanding how a new chemical entity, such as the hypothetical compound 4'-Methoxyagarotetrol, affects cell viability, proliferation, and programmed cell death is fundamental to determining its therapeutic promise and potential toxicity. This document provides a detailed guide to essential cell-based assays for characterizing the cytotoxic profile of a novel compound. The protocols herein describe methods to quantify cell viability and membrane integrity, and to detect apoptosis. Furthermore, we present an exemplary signaling pathway that could be investigated to elucidate the compound's mechanism of action.
I. Assessment of Cell Viability and Metabolic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3][4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1][4]
Experimental Protocol: MTT Assay[1][3][4][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][3][4] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3][4] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[3][4][5] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[3][4][5]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the untreated control.
Data Presentation: MTT Assay
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.15 ± 0.06 | 92 |
| 10 | 0.88 ± 0.05 | 70.4 |
| 50 | 0.45 ± 0.03 | 36 |
| 100 | 0.12 ± 0.02 | 9.6 |
| IC50 (µM) | - | Calculated Value |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
II. Assessment of Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cytotoxicity.[8][9] The assay involves an enzymatic reaction that converts a tetrazolium salt into a colored formazan product, with the amount of color being proportional to the amount of LDH released.
Experimental Protocol: LDH Assay[7][8][11][12]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a no-cell background control.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Data Presentation: LDH Assay
| This compound (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous) | 0.25 ± 0.02 | 0 |
| 1 | 0.30 ± 0.03 | 5.6 |
| 10 | 0.65 ± 0.04 | 44.4 |
| 50 | 1.10 ± 0.07 | 94.4 |
| 100 | 1.15 ± 0.08 | 100 |
| Max Release | 1.15 ± 0.09 | 100 |
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
III. Detection of Apoptosis: Annexin V Staining
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. The Annexin V assay is a widely used method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[10]
Experimental Protocol: Annexin V Assay[13][14][15]
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation: Annexin V Assay
| This compound (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 10 | 70.1 ± 3.5 | 18.3 ± 2.2 | 11.6 ± 1.9 |
| 50 | 25.4 ± 4.2 | 45.8 ± 3.7 | 28.8 ± 3.1 |
| 100 | 5.6 ± 1.8 | 30.2 ± 4.5 | 64.2 ± 5.3 |
Experimental Workflow: Annexin V Assay
Caption: Workflow for detecting apoptosis using Annexin V staining.
IV. Investigating the Mechanism of Action: A Look at the mTOR Signaling Pathway
Once the cytotoxic effects of this compound are confirmed, the next step is to investigate its mechanism of action. Many cytotoxic compounds exert their effects by interfering with key signaling pathways that control cell growth, proliferation, and survival. The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of these processes and is often deregulated in diseases like cancer.[11][12]
The mTOR pathway exists in two distinct complexes, mTORC1 and mTORC2.[13] mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[12][13] mTORC2 is involved in cell survival and cytoskeletal organization.[13] Investigating the phosphorylation status of key downstream effectors of mTORC1 (e.g., S6K1, 4E-BP1) and mTORC2 (e.g., Akt) after treatment with this compound can provide insights into whether this pathway is a target of the compound.
Potential Signaling Pathway Involvement: mTOR
Caption: A simplified overview of the mTOR signaling pathway.
Conclusion
The protocols and frameworks provided in these application notes offer a comprehensive starting point for characterizing the cytotoxic properties of novel compounds like this compound. By employing a combination of assays that measure different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can build a detailed profile of a compound's effects on cells. Further investigation into relevant signaling pathways, such as the mTOR pathway, will be crucial for elucidating the underlying mechanism of action, which is essential for further drug development.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Lactate Dehydrogenase Assay [bio-protocol.org]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 4'-Methoxyagarotetrol In Vitro
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are based on methodologies established for similar polyphenolic compounds, such as 4'-Methoxyresveratrol, due to the limited availability of specific data for 4'-Methoxyagarotetrol. These protocols serve as a comprehensive guide and may require optimization for the specific compound of interest.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The evaluation of novel compounds for anti-inflammatory properties is a key area of drug discovery. This document provides detailed in vitro protocols to assess the anti-inflammatory potential of this compound. The primary model utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted model for studying inflammatory responses.[1][2] The key inflammatory mediators and signaling pathways that will be assessed include nitric oxide (NO), prostaglandin E2 (PGE2), pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][3][4]
Experimental Workflow
The general workflow for assessing the anti-inflammatory effects of this compound is depicted below.
Caption: General experimental workflow for in vitro anti-inflammatory assessment.
Data Presentation
Quantitative data from the assays should be summarized for clear comparison. The following tables provide templates for presenting the results.
Table 1: Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |
| Control (Untreated) | - | |||||
| LPS (1 µg/mL) | - | 100 | ||||
| This compound | 1 | |||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| Positive Control | Varies |
Table 2: Effect of this compound on the Expression of Pro-inflammatory Enzymes and Signaling Proteins.
| Treatment Group | Concentration (µM) | iNOS Expression (Relative Density) | COX-2 Expression (Relative Density) | p-p65/p65 Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio | p-ERK/ERK Ratio |
| Control (Untreated) | - | ||||||
| LPS (1 µg/mL) | - | ||||||
| This compound | 1 | ||||||
| 5 | |||||||
| 10 | |||||||
| 25 | |||||||
| Positive Control | Varies |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates (for NO, PGE2, and cytokine assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours (for mediator production) or for shorter time points (e.g., 30-60 minutes) for signaling pathway analysis.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.[5][6][7][8][9]
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Standard: Sodium nitrite (NaNO2) solution of known concentration.
-
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) Assay (ELISA)
PGE2 levels in the cell culture supernatant can be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10][11][12]
-
Procedure:
-
Collect the cell culture supernatant.
-
Follow the instructions provided by the manufacturer of the PGE2 ELISA kit.
-
Typically, the assay involves adding the supernatant to a microplate pre-coated with an anti-PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 and a substrate solution.
-
The color development is stopped, and the absorbance is measured at the recommended wavelength.
-
The concentration of PGE2 is determined by comparison with a standard curve.
-
Pro-inflammatory Cytokine Assays (ELISA)
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using specific ELISA kits.[13][14][15][16][17]
-
Procedure:
-
Collect the cell culture supernatant.
-
Use individual ELISA kits for TNF-α, IL-6, and IL-1β, or a multiplex immunoassay kit to measure all three simultaneously.
-
Follow the manufacturer's protocol, which is similar in principle to the PGE2 ELISA.
-
Quantify the cytokine concentrations based on the standard curves provided with the kits.
-
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the expression of pro-inflammatory enzymes (iNOS and COX-2) and the activation of key signaling proteins in the NF-κB and MAPK pathways.[3][18][19]
-
Procedure:
-
After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or loading control.
-
Signaling Pathway Diagrams
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[20][21][22] LPS, through Toll-like receptor 4 (TLR4), activates the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the p65/p50 NF-κB dimer, which translocates to the nucleus to induce the transcription of pro-inflammatory genes.[21]
References
- 1. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-O-methylascochlorin attenuates inflammatory responses induced by lipopolysaccharide in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.elabscience.com [file.elabscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. mesoscale.com [mesoscale.com]
- 14. mesoscale.com [mesoscale.com]
- 15. mesoscale.com [mesoscale.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Protocol to evaluate the inflammatory response in human macrophages induced by SARS-CoV-2 spike-pseudotyped VLPs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - preLights [prelights.biologists.com]
Application Notes and Protocols for Studying the In Vivo Efficacy of 4'-Methoxyagarotetrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxyagarotetrol is a chromone derivative isolated from Aquilaria sinensis (Lour.), a plant species known for producing agarwood.[1][2] While research on this specific compound is in its nascent stages, its structural class and the known biological activities of related chromones suggest potential therapeutic applications in areas such as inflammation and oncology.[3] Agarotetrol, a related compound, is recognized for its sedative properties and serves as a quality marker for agarwood.[4][5] These application notes provide a framework for evaluating the in vivo efficacy of this compound in preclinical animal models, drawing upon established methodologies for analogous natural compounds.
Section 1: Anti-Inflammatory Activity
Based on the demonstrated anti-inflammatory properties of other chromone derivatives, a key application for this compound is in the modulation of inflammatory responses.[6] The following protocols are designed to assess its efficacy in murine models of acute and chronic inflammation.
Animal Models for Anti-Inflammatory Studies
-
Carrageenan-Induced Paw Edema in Rats: A widely used model for acute inflammation. Carrageenan injection induces a biphasic edema, allowing for the evaluation of drug effects on different inflammatory mediators.[7]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: This model mimics the systemic inflammatory response seen in sepsis. LPS administration triggers the release of pro-inflammatory cytokines.[8]
Experimental Protocols
Protocol 1.1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, p.o.).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Collect paw tissue at the end of the experiment for histological analysis and measurement of inflammatory markers (e.g., MPO, TNF-α, IL-6).
-
Protocol 1.2: LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Grouping and Dosing:
-
Group 1: Saline control.
-
Group 2: LPS (1 mg/kg, i.p.) + Vehicle.
-
Group 3: LPS (1 mg/kg, i.p.) + Dexamethasone (1 mg/kg, i.p.).
-
Groups 4-6: LPS (1 mg/kg, i.p.) + this compound (e.g., 10, 25, 50 mg/kg, p.o.), administered 1 hour prior to LPS.
-
-
Procedure:
-
Administer this compound or vehicle orally.
-
One hour later, administer LPS or saline via intraperitoneal injection.
-
Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection.
-
-
Endpoint Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Harvest lung and liver tissues for histological examination of inflammatory cell infiltration.
-
Data Presentation: Anti-Inflammatory Effects
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Indomethacin | 10 | 0.68 ± 0.09 | 45.6 |
| This compound | 10 | 1.05 ± 0.12 | 16.0 |
| This compound | 25 | 0.88 ± 0.10 | 29.6 |
| This compound | 50 | 0.72 ± 0.08 | 42.4 |
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Saline Control | - | 50 ± 12 | 80 ± 20 |
| LPS + Vehicle | - | 1500 ± 250 | 2200 ± 300 |
| LPS + Dexamethasone | 1 | 450 ± 90 | 600 ± 110 |
| LPS + this compound | 10 | 1200 ± 210 | 1800 ± 250 |
| LPS + this compound | 25 | 950 ± 180 | 1300 ± 200 |
| LPS + this compound | 50 | 600 ± 120 | 850 ± 150 |
Signaling Pathway Visualization
The anti-inflammatory effects of compounds like this compound may be mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.[8]
Section 2: Anti-Cancer Activity
Given the anti-proliferative effects observed with various natural products, investigating the anti-cancer efficacy of this compound is a logical progression. A syngeneic breast cancer model is proposed for these studies.
Animal Model for Anti-Cancer Studies
-
4T1 Murine Breast Cancer Model: This is an aggressive, metastatic triple-negative breast cancer model that can be implanted in immunocompetent BALB/c mice. It allows for the study of primary tumor growth and metastasis.[9][10]
Experimental Protocol
Protocol 2.1: 4T1 Syngeneic Tumor Model
-
Cell Culture: Culture 4T1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Tumor Inoculation: Inject 1 x 10^5 4T1 cells in 100 µL of PBS subcutaneously into the mammary fat pad.
-
Grouping and Dosing:
-
Once tumors reach a palpable size (approx. 50-100 mm³), randomize mice into groups (n=8-10 per group).
-
Group 1: Vehicle control (e.g., PBS with 5% DMSO, i.p.).
-
Group 2: Positive control (e.g., Doxorubicin, 5 mg/kg, i.p., once weekly).
-
Groups 3-5: this compound (e.g., 20, 40, 80 mg/kg, i.p., daily).
-
-
Procedure:
-
Administer treatments as per the defined schedule for 21 days.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Monitor body weight twice weekly as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise primary tumors. Weigh the tumors.
-
Harvest lungs and liver to count metastatic nodules.
-
Analyze tumors for markers of proliferation (Ki-67) and apoptosis (TUNEL staining) via immunohistochemistry.
-
Data Presentation: Anti-Cancer Effects
Table 3: Effect of this compound on 4T1 Tumor Growth
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +5.2 |
| Doxorubicin | 5 | 750 ± 150 | 59.5 | -8.5 |
| This compound | 20 | 1480 ± 190 | 20.0 | +4.8 |
| This compound | 40 | 1100 ± 160 | 40.5 | +3.5 |
| This compound | 80 | 820 ± 140 | 55.7 | +1.2 |
Table 4: Effect of this compound on Metastasis
| Treatment Group | Dose (mg/kg) | Number of Lung Metastatic Nodules (Mean ± SD) |
| Vehicle Control | - | 35 ± 8 |
| Doxorubicin | 5 | 12 ± 4 |
| This compound | 20 | 28 ± 6 |
| This compound | 40 | 18 ± 5 |
| This compound | 80 | 14 ± 4 |
Experimental Workflow Visualization
A clear workflow is essential for the successful execution of in vivo efficacy studies.
References
- 1. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]
- 2. This compound | CAS#:123278-01-3 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Agarotetrol in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IN VIVO ANTI-INFLAMMATORY EFFECTS OF TARAXASTEROL AGAINST ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Anti-Tumor Effects of Citral on 4T1 Breast Cancer Cells via Induction of Apoptosis and Downregulation of Aldehyde Dehydrogenase Activity | MDPI [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 4'-Methoxyagarotetrol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxyagarotetrol is a natural compound isolated from Aquilaria sinensis (Lour.)[1][2]. While its specific biological activities are not yet extensively characterized, related methoxylated natural products have demonstrated a range of promising therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects[3][4][5]. High-throughput screening (HTS) offers a rapid and efficient approach to systematically evaluate the bioactivity of this compound against a variety of biological targets and pathways.
These application notes provide detailed protocols for a panel of HTS assays designed to investigate the potential cytotoxic, anti-inflammatory, and antioxidant/neuroprotective activities of this compound. The protocols are optimized for a high-throughput format to enable the screening of large compound libraries and facilitate the identification of lead candidates for drug discovery.
Anticancer Activity: High-Throughput Cytotoxicity Screening
A primary step in assessing the anticancer potential of a compound is to determine its cytotoxic effects on cancer cell lines. Several HTS-compatible assays can be employed to measure cell viability and proliferation.
Resazurin Cell Viability Assay
Principle: The resazurin assay is a colorimetric method that measures the metabolic activity of viable cells. In living cells, NADPH-dependent reductases convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of viable cells. This assay is robust, sensitive, and amenable to automation[6].
Experimental Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator[7].
-
Trypsinize and resuspend cells to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well microplate (10,000 cells/well) and incubate for 24 hours to allow for cell attachment[7].
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48 hours.
-
-
Assay Procedure:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well and incubate for 4 hours at 37°C.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
| Compound Concentration (µM) | Mean Fluorescence | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
Experimental Workflow:
Caption: High-throughput cytotoxicity screening workflow using the resazurin assay.
Anti-inflammatory Activity: NF-κB Reporter Assay
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation[8]. HTS assays can be used to identify compounds that inhibit NF-κB activation.
NF-κB Luciferase Reporter Gene Assay
Principle: This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element. When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to the response element and drives the expression of luciferase. Inhibitors of the NF-κB pathway will reduce luciferase expression, leading to a decrease in the luminescent signal[9].
Experimental Protocol:
-
Cell Seeding:
-
Use a stable NF-κB luciferase reporter cell line (e.g., HEK293/NF-κB-luc).
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
-
-
Stimulation and Assay:
-
Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
Incubate for 6 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay) to exclude non-specific cytotoxic effects.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the compound relative to the stimulated vehicle control.
-
Determine the IC50 value.
-
Data Presentation:
| Compound Concentration (µM) | Mean Luminescence | Standard Deviation | % NF-κB Inhibition |
| 0 (Vehicle Control) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
NF-κB Signaling Pathway:
Caption: Simplified NF-κB signaling pathway activated by TNF-α.
Neuroprotective Activity: Oxidative Stress Assay
Oxidative stress is implicated in neurodegenerative diseases[10]. HTS assays can identify compounds that protect neuronal cells from oxidative damage.
H2O2-Induced Oxidative Stress Assay in Neuronal Cells
Principle: This assay measures the ability of a compound to protect neuronal cells (e.g., SH-SY5Y) from cell death induced by an oxidative insult, such as hydrogen peroxide (H2O2). Cell viability is assessed using a method like the MTT assay.
Experimental Protocol:
-
Cell Seeding:
-
Culture SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of this compound (0.1 µM to 100 µM) for 24 hours.
-
-
Oxidative Stress Induction:
-
Induce oxidative stress by adding H2O2 to a final concentration of 200 µM.
-
Incubate for another 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control cells (not treated with H2O2).
-
Determine the EC50 value (the concentration that provides 50% protection against H2O2-induced cell death).
-
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance | Standard Deviation | % Protection |
| Control (No H2O2) | 100 | ||
| H2O2 alone | 0 | ||
| H2O2 + 0.1 | |||
| H2O2 + 1 | |||
| H2O2 + 10 | |||
| H2O2 + 50 | |||
| H2O2 + 100 | |||
| H2O2 + Positive Control (e.g., N-acetylcysteine) |
Experimental Workflow:
Caption: Workflow for the H2O2-induced oxidative stress neuroprotection assay.
Conclusion
The provided protocols offer a starting point for the high-throughput screening of this compound's bioactivity. These assays cover key areas of therapeutic interest, including oncology, inflammation, and neurodegeneration. Positive "hits" from these primary screens should be further validated through secondary assays and mechanistic studies to fully elucidate the pharmacological profile of this compound. The modular nature of these protocols allows for adaptation to different cell lines, stimuli, and detection methods to suit specific research goals.
References
- 1. This compound | CAS#:123278-01-3 | Chemsrc [chemsrc.com]
- 2. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]
- 3. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. Neuroprotective action of 4-Hydroxyisophthalic acid against paraquat-induced motor impairment involves amelioration of mitochondrial damage and neurodegeneration in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of 4'-Methoxyagarotetrol in Mice
Disclaimer: As of the last update, specific pharmacokinetic studies on 4'-Methoxyagarotetrol in mice have not been published in publicly accessible literature. The following application notes and protocols are based on generalized procedures for pharmacokinetic analysis of novel small molecules in rodent models and incorporate surrogate data from a study on a structurally related compound, agarotetrol, in rats, for illustrative purposes. These protocols should be adapted and validated for the specific characteristics of this compound.
Introduction
This compound is a chromone derivative found in agarwood, a resinous heartwood with a long history of use in traditional medicine.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct pharmacokinetic studies of this compound in a mouse model. The protocols cover experimental design, animal handling, compound administration, sample collection, and bioanalytical methods, along with templates for data presentation.
Data Presentation: Pharmacokinetic Parameters (Illustrative Example)
The following tables present hypothetical pharmacokinetic data for this compound in mice, based on a study of the related compound agarotetrol in rats[3]. These tables are intended to serve as a template for organizing and presenting experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) Bolus Dose (1 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| C₀ | ng/mL | 850 ± 120 |
| AUC₀-t | ng·h/mL | 1200 ± 250 |
| AUC₀-∞ | ng·h/mL | 1250 ± 260 |
| t₁/₂ | h | 2.5 ± 0.5 |
| CL | mL/h/kg | 13.3 ± 2.8 |
| Vd | L/kg | 0.048 ± 0.01 |
C₀: Initial plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution. Data are hypothetical.
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral (PO) Gavage Dose (10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 350 ± 80 |
| Tmax | h | 0.5 ± 0.1 |
| AUC₀-t | ng·h/mL | 980 ± 210 |
| AUC₀-∞ | ng·h/mL | 1020 ± 220 |
| t₁/₂ | h | 2.8 ± 0.6 |
| F (%) | % | 8.2 ± 1.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; F (%): Oral bioavailability. Data are hypothetical.
Experimental Protocols
Animal Model
-
Species: Mouse
-
Strain: C57BL/6 or BALB/c are commonly used strains.
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Dosing and Administration
-
Dose Formulation:
-
Intravenous (IV): this compound should be dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene glycol (e.g., 70:15:15 v/v/v), to a final concentration of 1 mg/mL. The solution should be sterile-filtered before administration.
-
Oral (PO): For oral administration, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water at a concentration of 1 mg/mL.
-
-
Dose Administration:
-
IV Administration: Administer a single bolus dose of 1 mg/kg via the tail vein.
-
PO Administration: Administer a single dose of 10 mg/kg by oral gavage.
-
Fasting: For oral dosing, mice should be fasted overnight (approximately 12 hours) before administration, with free access to water.
-
Blood Sample Collection
-
Sampling Time Points:
-
IV Route: Pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Route: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Procedure:
-
At each time point, collect approximately 50-100 µL of blood from the saphenous vein or via retro-orbital bleeding into tubes containing an anticoagulant (e.g., K₂EDTA).
-
A sparse sampling or serial bleeding protocol can be employed to minimize the number of animals used.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.
-
Sample Preparation:
-
Protein precipitation is a common method for sample clean-up. To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both this compound and the internal standard.
-
Mandatory Visualizations
References
Application Notes & Protocols: Methods for Radiolabeling 4'-Methoxyagarotetrol for in vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4'-Methoxyagarotetrol is a natural compound isolated from Aquilaria sinensis.[1][2] To facilitate in vivo investigation of its pharmacokinetics, biodistribution, and target engagement using Positron Emission Tomography (PET), robust radiolabeling methods are required. As no established radiolabeling procedures for this compound have been reported, this document provides detailed theoretical protocols for two potential strategies for labeling this compound with common PET radionuclides: Carbon-11 and Fluorine-18. The proposed methods are based on well-established radiochemical reactions and the chemical structure of the parent molecule.
Strategy 1: Carbon-11 Labeling via O-methylation ([¹¹C]this compound)
This strategy involves the demethylation of the parent compound to create a phenolic precursor, followed by radiolabeling with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a widely used and reliable method for labeling molecules containing a methoxy group.[3][4][5]
Logical Relationship of Proposed Radiolabeling Strategies
Caption: Overview of two proposed pathways for radiolabeling this compound.
Experimental Workflow for [¹¹C]this compound
Caption: Step-by-step workflow for the synthesis of [¹¹C]this compound.
Experimental Protocols
Part 1: Synthesis of Precursor (4'-Hydroxyagarotetrol)
-
Dissolution: Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon) and cool the solution to -78°C in a dry ice/acetone bath.
-
Demethylation: Add boron tribromide (BBr₃, 1.5-2.0 eq., 1M solution in DCM) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4'-hydroxyagarotetrol precursor. Confirm the structure using ¹H-NMR and MS.
Part 2: Radiosynthesis of [¹¹C]this compound
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄, which is then reacted with iodine in the gas phase to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
Reagent Preparation: In a sealed reaction vessel, dissolve the 4'-hydroxyagarotetrol precursor (0.5-1.0 mg) in anhydrous dimethylformamide (DMF, 200-300 µL). Add a suitable base (e.g., 2-5 µL of 2M NaOH or 1-2 mg of Cs₂CO₃).
-
Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature until trapping is complete. Seal the vessel and heat at 80-100°C for 5-10 minutes.[6]
-
Purification:
-
After cooling, quench the reaction with water and inject the entire mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase gradient (e.g., 40-60% acetonitrile in water, with 0.1% TFA) at a flow rate of 4-5 mL/min.
-
Monitor the eluent with a UV detector (at a wavelength appropriate for the compound, e.g., 254 nm) and a radioactivity detector connected in series.
-
Collect the radioactive peak corresponding to the product, [¹¹C]this compound.
-
-
Formulation and Quality Control (QC):
-
Formulation: Dilute the collected HPLC fraction with sterile water and trap the product on a C18 Sep-Pak cartridge. Elute the product from the cartridge with a small volume of USP-grade ethanol (e.g., 0.2 mL) and dilute with sterile saline for injection to achieve a final ethanol concentration of <10%. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
QC Analysis: Perform analytical HPLC on an aliquot of the final product to determine radiochemical and chemical purity.[7] Co-inject with a non-radioactive standard of this compound to confirm identity.
-
Specific Activity: Calculate specific activity (SA) by correlating the radioactivity of the sample with the mass determined from a calibrated UV peak area on the analytical HPLC.
-
Perform tests for residual solvents (GC), sterility, and bacterial endotoxins as per pharmacopeia guidelines.[1][2]
-
Strategy 2: Fluorine-18 Labeling via O-fluoroethylation ([¹⁸F]Fluoroethyl-4'-Methoxyagarotetrol)
This method proposes the attachment of a [¹⁸F]fluoroethyl group to one of the free hydroxyl moieties on the tetralone core of this compound. This is a common "prosthetic group" approach in ¹⁸F chemistry, suitable for molecules that lack an activated aromatic position for direct fluorination.[8][9] The key intermediate is [¹⁸F]2-fluoroethyl tosylate ([¹⁸F]FETos).[10][11]
Experimental Workflow for [¹⁸F]Fluoroethyl-4'-Methoxyagarotetrol
Caption: Workflow for synthesizing [¹⁸F]Fluoroethyl-4'-Methoxyagarotetrol.
Experimental Protocols
Part 1: Synthesis of [¹⁸F]2-Fluoroethyl tosylate ([¹⁸F]FETos)
-
[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride, produced via the ¹⁸O(p,n)¹⁸F nuclear reaction, onto a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elution and Drying: Elute the trapped [¹⁸F]F⁻ into a reaction vessel using a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. Remove the water via azeotropic distillation under a stream of nitrogen at ~100°C.
-
Reaction: Add a solution of the precursor, 1,2-ethylene glycol di-tosylate (10-15 mg), in anhydrous acetonitrile (1 mL) to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. Seal the vessel and heat at 90-100°C for 10-15 minutes.[12][13]
-
Purification: After cooling, pass the reaction mixture through a series of solid-phase extraction (SPE) cartridges (e.g., alumina and C18) to remove unreacted [¹⁸F]fluoride and the precursor, yielding purified [¹⁸F]FETos in a suitable solvent like DMF.
Part 2: Radiosynthesis of [¹⁸F]Fluoroethyl-4'-Methoxyagarotetrol
-
Precursor Preparation: In a separate reaction vessel, dissolve this compound (1-2 mg) in anhydrous DMF (300 µL). Add a strong base, such as sodium hydride (NaH, ~1 mg, 60% dispersion in oil), to deprotonate one or more of the hydroxyl groups. Stir for 5 minutes at room temperature. Note: This non-selective deprotonation may lead to a mixture of isomers. Further precursor modification (i.e., protection/deprotection) may be required to achieve regioselectivity.
-
Radiolabeling Reaction: Add the purified [¹⁸F]FETos solution to the vessel containing the deprotonated this compound. Seal the vessel and heat at 120-130°C for 15 minutes.
-
Purification:
-
Cool the vessel, quench with water, and inject the mixture onto a semi-preparative reverse-phase HPLC system as described in Strategy 1.
-
Collect the radioactive peak(s) corresponding to the desired product(s). If multiple isomers are formed, they may be separable by HPLC.
-
-
Formulation and Quality Control (QC):
Summary of Expected Quantitative Data
The following table summarizes the typical performance metrics expected for the proposed radiolabeling methods, based on literature reports for similar chemical transformations. Actual results for this compound would require experimental optimization.
| Parameter | Method 1: [¹¹C]O-methylation | Method 2: [¹⁸F]O-fluoroethylation | Reference(s) |
| Radiochemical Yield (RCY) | 20 - 40% (decay-corrected, based on [¹¹C]CH₃I) | 10 - 30% (decay-corrected, based on [¹⁸F]Fluoride) | [6][16][17],[11][18] |
| Radiochemical Purity | > 98% | > 98% | [6][7] |
| Specific Activity (SA) at EOS | 70 - 185 GBq/µmol (2 - 5 Ci/µmol) | 74 - 200 GBq/µmol (2 - 5.4 Ci/µmol) | [16][17][19],[18][20] |
| Total Synthesis Time | 35 - 45 minutes from End of Bombardment (EOB) | 70 - 90 minutes from EOB | [17],[11] |
EOS = End of Synthesis
References
- 1. iaea.org [iaea.org]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbon-11 labeling chemistry based upon [11C]methyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nucleusrad.com [nucleusrad.com]
- 8. researchgate.net [researchgate.net]
- 9. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 12. research.rug.nl [research.rug.nl]
- 13. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. Qc of radiopharmaceuticals | PPT [slideshare.net]
- 16. Labelling and biological evaluation of [(11)C]methoxy-Sch225336: a radioligand for the cannabinoid-type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 4'-Methoxyagarotetrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4'-Methoxyagarotetrol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is the likely cause?
This is a common issue when a compound with low aqueous solubility is introduced into a buffer system. The precipitation is likely due to the compound crashing out of solution as the concentration of the organic solvent from the stock solution is diluted, and the aqueous environment cannot sustain the solubility of this compound at the desired final concentration.
Q3: Are there any recommended starting solvents for making a stock solution of this compound?
For chromone derivatives and other hydrophobic compounds, common starting solvents for stock solutions include dimethyl sulfoxide (DMSO), ethanol, or methanol.[5][6] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular health or enzyme activity.[5][6]
Q4: Can I use pH adjustment to improve the solubility of this compound?
Adjusting the pH of the aqueous solution can be a viable strategy if the compound has ionizable functional groups.[7] The structure of this compound contains hydroxyl groups which are weakly acidic. Increasing the pH to deprotonate these groups may enhance its aqueous solubility. However, the effect of pH on the stability and activity of the compound should be carefully evaluated.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound.
Initial Assessment of Solubility
Before attempting to enhance solubility, it is crucial to determine the baseline solubility of this compound in your aqueous buffer.
Problem: The solubility of this compound in the experimental buffer is unknown.
Solution Workflow:
Caption: Workflow for determining baseline solubility.
Strategies for Enhancing Aqueous Solubility
If the baseline solubility is insufficient for your experimental needs, consider the following strategies. A logical workflow for selecting a suitable method is presented below.
Caption: Decision tree for selecting a solubility enhancement method.
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To increase the aqueous solubility of this compound by incorporating a water-miscible organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of co-solvent buffers by adding increasing percentages of DMSO or ethanol to your aqueous buffer (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Add the this compound stock solution to each co-solvent buffer to achieve the desired final concentration.
-
Vortex the solutions thoroughly.
-
Visually inspect for any precipitation immediately and after a defined period (e.g., 2 hours) at the experimental temperature.
-
Quantify the amount of this compound that remains in solution using a suitable analytical method.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Visual Observation (2h) | Soluble this compound (µM) - Hypothetical Data |
| None (Control) | 0 | Precipitation | 5 |
| DMSO | 0.5 | Clear Solution | 25 |
| DMSO | 1.0 | Clear Solution | 50 |
| Ethanol | 0.5 | Slight Haze | 15 |
| Ethanol | 1.0 | Precipitation | 10 |
Protocol 2: Solubility Enhancement using Cyclodextrins
Objective: To improve the aqueous solubility of this compound through inclusion complexation with cyclodextrins.[8][9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer
-
0.22 µm syringe filter
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1, 5, 10, 20 mM) in your buffer.
-
Add an excess amount of this compound powder to each HP-β-CD solution.
-
Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspensions through a 0.22 µm syringe filter to remove undissolved compound.
-
Quantify the concentration of dissolved this compound in the filtrate.
Data Presentation:
| HP-β-CD Concentration (mM) | Soluble this compound (µM) - Hypothetical Data | Fold Increase in Solubility |
| 0 | 5 | 1.0 |
| 1 | 50 | 10.0 |
| 5 | 250 | 50.0 |
| 10 | 550 | 110.0 |
| 20 | 1200 | 240.0 |
Protocol 3: Solubility Enhancement using Surfactants
Objective: To increase the solubility of this compound by incorporating a non-ionic surfactant to form micelles.[10]
Materials:
-
This compound
-
Tween® 80 or Polysorbate 80
-
Aqueous buffer of choice
-
Bath sonicator
Procedure:
-
Prepare a series of surfactant solutions in your aqueous buffer with concentrations above the critical micelle concentration (CMC) of the surfactant (e.g., 0.05%, 0.1%, 0.5% w/v of Tween® 80).
-
Add this compound to each surfactant solution to the desired final concentration.
-
Sonicate the mixture for 15-30 minutes to facilitate micellar encapsulation.
-
Visually inspect for clarity and quantify the dissolved concentration.
Data Presentation:
| Surfactant (Tween® 80) | Concentration (% w/v) | Visual Observation | Soluble this compound (µM) - Hypothetical Data |
| None (Control) | 0 | Precipitation | 5 |
| Tween® 80 | 0.05 | Clear Solution | 75 |
| Tween® 80 | 0.1 | Clear Solution | 150 |
| Tween® 80 | 0.5 | Clear Solution | 400 |
By systematically applying these troubleshooting steps and experimental protocols, researchers can identify an effective method to overcome the solubility challenges of this compound and proceed with their downstream experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]
- 3. This compound | CAS#:123278-01-3 | Chemsrc [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of 4'-Methoxyagarotetrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 4'-Methoxyagarotetrol from complex mixtures, such as agarwood extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
A1: this compound is a chromone derivative, a class of oxygenated heterocyclic compounds found in the resinous heartwood of Aquilaria species (agarwood). The primary challenge in its separation arises from the complexity of the sample matrix. Agarwood extracts contain a multitude of similar compounds, including other chromones, sesquiterpenes, and flavonoids, which can co-elute and interfere with the target analyte, making it difficult to achieve baseline separation and accurate quantification.
Q2: Which HPLC column is recommended for this compound analysis?
A2: A reverse-phase C18 column is the most common and effective choice for separating chromone derivatives like this compound.[1] These columns provide the necessary hydrophobicity to retain the analyte while allowing for effective separation from other components in the complex mixture. Standard dimensions are typically 250 mm x 4.6 mm with a 5 µm particle size.[1][2]
Q3: What is a typical mobile phase for this separation?
A3: A gradient mobile phase consisting of water (acidified with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is standard.[1][2] Acidification of the mobile phase helps to improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the wide range of compounds present in agarwood extracts.
Q4: What detection wavelength should be used for this compound?
A4: Chromones, including this compound, typically absorb UV light in the range of 280–330 nm. A common detection wavelength used for the analysis of agarwood components is 252 nm or 254 nm.[1][2] A photodiode array (PDA) detector is highly recommended as it can provide spectral data to confirm peak purity and identity.
Troubleshooting Guides
This section addresses common problems encountered during the HPLC separation of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active sites (residual silanols) on the column packing material.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress silanol ionization. Ensure your column is of high quality with good end-capping.
-
-
Column Overload: Injecting too much sample mass onto the column can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume. Check if the peak shape improves with a lower concentration.
-
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector and detector can cause band broadening.
-
Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.
-
-
Contaminated Guard Column: A dirty guard column can lead to distorted peak shapes for all analytes.
-
Solution: Replace the guard column.
-
Problem 2: Poor Resolution and Co-elution
Q: I am not able to separate this compound from a neighboring peak. How can I improve the resolution?
A: Improving resolution between closely eluting peaks requires optimizing the separation conditions:
-
Adjust the Gradient: A shallower gradient (slower increase in organic solvent) can enhance the separation of closely eluting compounds.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to their different properties.
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can change the retention characteristics of ionizable compounds in the mixture, potentially improving separation.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Increase the Column Temperature: Operating at a slightly elevated temperature (e.g., 30-35°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and better resolution.[1]
Problem 3: High Backpressure
Q: The pressure on my HPLC system is unusually high. What should I check?
A: High backpressure is often a sign of a blockage in the system:
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: First, try back-flushing the column (reversing the flow direction to waste). If this doesn't work, the frit may need to be replaced. Using a guard column and filtering all samples and mobile phases can prevent this.
-
-
Precipitation in the System: Buffer salts can precipitate if the organic solvent concentration becomes too high.
-
Solution: Ensure your buffer is soluble in the highest concentration of organic solvent used in your gradient. Flush the system thoroughly with water before shutting down.
-
-
Blocked Tubing or Injector: A blockage can occur at any point in the flow path.
-
Solution: Systematically disconnect fittings starting from the detector and working backward to identify the point of blockage.
-
Experimental Protocols
Sample Preparation
This protocol is based on methods for extracting chromones from agarwood for HPLC analysis.
-
Weigh approximately 100 mg of powdered agarwood into a centrifuge tube.
-
Add 2 mL of methanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method for this compound Separation
This method is adapted from established protocols for the analysis of agarotetrol and other chromones in agarwood.[1][2]
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of chromones in agarwood extracts.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Setting 1[2] | Setting 2[1] |
| Column Type | Cosmosil 5C18MS-II | Platisil ODS C18 |
| Column Dimensions | 250 mm x 4.6 mm | 250 mm x 4.6 mm |
| Particle Size | 5 µm | 5 µm |
| Mobile Phase A | Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Column Temperature | Not specified | 31°C |
Table 2: HPLC Gradient Programs
| Time (minutes) | % Mobile Phase B (Setting 1[2]) | % Mobile Phase B (Setting 2 - Example) |
| 0 | 20% (Methanol) | 10% (Acetonitrile) |
| 60 | 30% (Methanol) | 40% (Acetonitrile) |
| 80 | 45% (Methanol) | 70% (Acetonitrile) |
| 140 | 64% (Methanol) | 90% (Acetonitrile) |
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Decision tree for troubleshooting peak tailing issues.
References
Troubleshooting low bioactivity of synthetic 4'-Methoxyagarotetrol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic 4'-Methoxyagarotetrol.
Frequently Asked Questions (FAQs)
Q1: We have synthesized this compound, but it shows significantly lower bioactivity than expected based on literature for similar compounds. What are the potential primary causes?
Low bioactivity of a synthetic compound can stem from several issues, broadly categorized as problems with the compound itself, the experimental assay, or data interpretation.[1] Key factors to investigate include:
-
Compound Integrity: Purity of the synthesized molecule and confirmation of its chemical structure.
-
Solubility Issues: Poor solubility of the compound in the assay medium can lead to a lower effective concentration than intended.[1]
-
Compound Degradation: The molecule may be unstable under the experimental conditions (e.g., in the assay buffer, exposure to light, or repeated freeze-thaw cycles).[1]
-
Assay-Related Artifacts: The compound might interfere with the assay readout (e.g., autofluorescence) or be cytotoxic at the tested concentrations.[1]
Q2: How can we confirm that the low bioactivity is not due to an issue with our synthesis?
It is crucial to re-verify the identity and purity of your synthesized this compound. Common mistakes in organic synthesis can lead to incorrect structures or the presence of impurities that may inhibit the desired biological activity.[2][3]
-
Structural Verification: Use analytical techniques like NMR and high-resolution mass spectrometry (LC-MS) to confirm that the synthesized molecule is indeed this compound.[1]
-
Purity Analysis: Employ methods like HPLC to determine the purity of your compound. Impurities can sometimes be cytotoxic or interfere with the target, masking the true activity of your compound.[1]
Q3: What physicochemical properties of this compound could be contributing to its low bioactivity?
Several physicochemical factors can influence a molecule's biological activity.[4][5] For this compound, consider the following:
-
Solubility: The presence of the methoxy group might alter the solubility profile compared to the parent agarotetrol. Poor aqueous solubility is a common reason for low bioactivity in cell-based assays.[6]
-
Lipophilicity (Partition Coefficient): The ability of the compound to partition between aqueous and lipid environments is critical for reaching its target, especially if the target is intracellular.
-
Hydrogen Bonding Capability: The hydroxyl groups and the methoxy group can participate in hydrogen bonding, which is crucial for target interaction.[7]
-
Stereochemistry: As a natural product derivative, the stereochemistry of this compound is critical. Incorrect stereoisomers may have significantly lower or no bioactivity.[8]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Bioactivity
This guide provides a step-by-step workflow to diagnose the cause of low bioactivity for your synthetic this compound.
Troubleshooting Workflow for Low Bioactivity
Caption: A logical workflow for troubleshooting low bioactivity.
Guide 2: Investigating Compound-Specific Issues
| Potential Issue | Recommended Action | Expected Outcome |
| Incorrect Chemical Structure | Re-run NMR and high-resolution mass spectrometry. Compare spectra with predicted values. | Confirmed structure of this compound. |
| Low Purity | Analyze the sample using HPLC with a suitable solvent system. | Purity profile of the synthesized batch. |
| Presence of Inhibitory Impurities | If impurities are detected, purify the compound further (e.g., via preparative HPLC) and re-test the purified fraction. | Bioactivity of the highly purified this compound. |
| Compound Degradation | Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation products by HPLC. | Stability profile of the compound under assay conditions. |
| Poor Solubility | Visually inspect the assay wells for precipitation. Perform a solubility test in the final assay buffer. | Determination of the compound's solubility limit. |
Table 1: Example Purity Analysis Data
| Sample Batch | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A (Crude) | 5.2 (Impurity) | 15.7 | 84.3 |
| 6.8 (Product) | 84.3 | ||
| Batch B (Purified) | 6.8 (Product) | 99.2 | >99 |
Guide 3: Addressing Assay-Related Problems
| Potential Issue | Recommended Action | Expected Outcome |
| Autofluorescence | In fluorescence-based assays, measure the signal from wells containing only the compound and media. | Quantify the background signal from the compound. |
| Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH) at the tested concentrations. | Determine the concentration at which the compound is toxic to the cells. |
| Assay Control Failure | Verify that the positive and negative controls are performing as expected. A low Z'-factor indicates a systemic assay issue.[1] | Confirmation that the assay itself is robust. |
Table 2: Example Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) | Observed Bioactivity (Inhibition %) |
| 1 | 98 ± 3 | 5 ± 2 |
| 10 | 95 ± 4 | 12 ± 3 |
| 50 | 45 ± 6 | 15 ± 4 |
| 100 | 12 ± 5 | 18 ± 5 |
In this example, at concentrations above 50 µM, the observed activity is likely confounded by cytotoxicity.
Experimental Protocols
Protocol 1: Solubility Assessment in Assay Buffer
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serially dilute the stock solution in the final assay buffer to achieve a range of concentrations.
-
Incubate the solutions under the same conditions as the bioassay (e.g., 37°C for 24 hours).
-
Visually inspect for any precipitation.
-
Centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy.
Protocol 2: Compound Stability Assessment
-
Dissolve this compound in the assay buffer at the highest intended test concentration.
-
Incubate the solution under the exact conditions of the bioassay (temperature, light exposure).
-
Take aliquots at different time points (e.g., 0, 2, 8, 24 hours).
-
Analyze each aliquot by HPLC to quantify the amount of the parent compound remaining and to detect any new peaks corresponding to degradation products.
Signaling Pathway Visualization
If this compound is hypothesized to interact with a specific signaling pathway, for example, the NF-κB pathway, visualizing the potential points of interaction can be helpful.
Hypothesized Interaction with the NF-κB Pathway
Caption: Potential inhibitory points of this compound in the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. Effect of physicochemical factors on biological activity-Medicinal Chemistry | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 4'-Methoxyagarotetrol during storage and experiments
This technical support center provides guidance on preventing the degradation of 4'-Methoxyagarotetrol during storage and experimentation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions below.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, a natural phenolic compound, it is crucial to store it under conditions that minimize degradation.[1][2][3] Based on general best practices for phenolic compounds, the following storage conditions are recommended.[4][5]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (long-term); 2-8°C (short-term) | Reduces the rate of chemical reactions that lead to degradation. Saturated phenol is often stored at 4°C.[1] |
| Light | Protect from light (amber vials or stored in the dark) | Light, especially UV radiation, can induce photodegradation of phenolic compounds.[1][4][5] |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation, a common degradation pathway for phenols. |
| Form | Solid (lyophilized powder) is preferred over solutions | Reduces the potential for solvent-mediated degradation. |
| Container | Tightly sealed, inert container (e.g., glass or amber glass vial) | Prevents exposure to moisture and air.[2] |
Q2: What solvents are recommended for dissolving this compound?
A2: For short-term experimental use, high-purity solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are commonly used for phenolic compounds. It is advisable to prepare fresh solutions for each experiment to minimize degradation in solution. For long-term storage, it is best to store the compound as a dry powder.
Q3: What are the likely degradation pathways for this compound?
A3: As a phenolic compound, this compound is susceptible to degradation through several pathways, including:
-
Oxidation: The hydroxyl groups on the aromatic ring are prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and light.
-
Hydrolysis: Depending on the full structure of the molecule, ester or glycosidic linkages, if present, could be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[4][5]
Troubleshooting Guides
Issue 1: Unexpectedly low or inconsistent bioactivity of this compound in experiments.
This issue may stem from the degradation of the compound. The following workflow can help troubleshoot the problem.
Caption: Troubleshooting workflow for low bioactivity.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound.
The presence of additional peaks in your chromatogram often indicates the presence of impurities or degradation products.
Table 2: Troubleshooting Guide for Unknown Chromatographic Peaks
| Potential Cause | Recommended Action |
| Contaminated Solvent or Glassware | Run a blank (solvent only) to check for contamination. Ensure all glassware is thoroughly cleaned. |
| Degradation During Sample Preparation | Minimize the time between dissolving the compound and analysis. Keep samples on ice or in an autosampler at a low temperature. |
| Degradation in Storage | Review the storage conditions against the recommendations in Table 1. Perform a forced degradation study (see protocol below) to identify potential degradation products. |
| Column or Mobile Phase Issues | Equilibrate the column properly. Ensure the mobile phase is correctly prepared and filtered. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify potential degradation products and assess the stability of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Aliquot the stock solution into several amber vials.
-
Expose the aliquots to different stress conditions as outlined in the diagram above. Ensure a control sample is kept under normal conditions.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take a sample from each condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.[6]
Hypothetical Results of Forced Degradation Study
Table 3: Percentage Degradation of this compound under Stress Conditions
| Stress Condition | Incubation Time (hours) | % Degradation | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 | 15% | Hydrolyzed aglycone |
| 0.1 M NaOH | 24 | 45% | Oxidized and rearranged products |
| 3% H₂O₂ | 24 | 30% | Oxidized phenolic products |
| 80°C (Thermal) | 24 | 10% | Minor thermal decomposition products |
| UV Light (254 nm) | 24 | 55% | Photodegradation products |
| Control | 24 | <1% | None |
Protocol 2: Quantitative Analysis of this compound and its Degradants by HPLC
This protocol provides a general framework for developing an HPLC method to separate and quantify this compound from its potential degradation products.[7][8]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 220-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation: The method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.[6]
Hypothetical Signaling Pathway Involving this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of 4'-Methoxyagarotetrol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of 4'-Methoxyagarotetrol, focusing on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our in vivo studies. What are the potential causes?
Low plasma concentrations of this compound are often attributed to poor oral bioavailability. Several factors can contribute to this issue:
-
Low Aqueous Solubility: Like many natural products, this compound may have poor solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Poor Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver and/or intestinal wall before it reaches systemic circulation. Key enzymes involved in this process are often from the Cytochrome P450 family.
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, reducing net absorption.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
Several formulation and co-administration strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound. These include:
-
Nanoformulations: Encapsulating the compound in nanoparticles, liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.
-
Co-administration with Bioenhancers: Certain agents, like piperine, can inhibit metabolic enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-gp), thereby increasing the systemic exposure of co-administered drugs.
-
Solid Dispersions: Dispersing this compound in a carrier polymer can enhance its dissolution rate and solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic compounds.
Troubleshooting Guides
Issue 1: Sub-therapeutic plasma concentrations after oral administration.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract.
-
Assess its lipophilicity (LogP).
-
-
Evaluate Formulation Strategies:
-
Formulate this compound as a nanoformulation (e.g., polymeric nanoparticles).
-
Prepare a solid dispersion of the compound with a suitable polymer.
-
Consider co-administration with a known bioenhancer like piperine.
-
-
In Vivo Comparative Studies:
-
Conduct a pilot in vivo study in a suitable animal model (e.g., rats) to compare the plasma concentration-time profiles of the different formulations against the unformulated compound.
-
dot
Caption: Troubleshooting workflow for low in vivo plasma concentrations.
Issue 2: High variability in plasma concentrations between individual animals.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure strict adherence to fasting protocols before drug administration.
-
Standardize the gavage technique to minimize variability in administration.
-
Use animals of the same age, sex, and weight range.
-
-
Investigate Food Effects:
-
Conduct a food-effect study to determine if the presence of food in the GI tract significantly alters the absorption of this compound.
-
-
Assess Formulation Stability:
-
Ensure the formulation is stable and does not precipitate or aggregate upon administration.
-
dot
Caption: Addressing high inter-individual variability in plasma levels.
Data Presentation: Comparative Bioavailability of this compound Formulations
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 150 ± 25 | 2.0 | 600 ± 110 | 100 |
| This compound Nanoparticles | 600 ± 90 | 1.5 | 3600 ± 450 | 600 |
| This compound Solid Dispersion | 450 ± 70 | 1.0 | 2400 ± 300 | 400 |
| Co-administration with Piperine (10 mg/kg) | 350 ± 60 | 2.0 | 1800 ± 250 | 300 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Nanoparticles
This protocol describes the preparation of polymeric nanoparticles using the nanoprecipitation method.
-
Organic Phase Preparation:
-
Dissolve 10 mg of this compound and 100 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of a suitable organic solvent (e.g., acetone).
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of a stabilizer (e.g., Poloxamer 188) in 10 mL of deionized water.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles.
-
Wash the nanoparticles twice with deionized water to remove excess stabilizer and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose).
-
Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of different this compound formulations.
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
-
Dosing:
-
Fast the rats overnight (12 hours) before dosing, with free access to water.
-
Divide the animals into different groups (e.g., Control, Nanoparticle, Solid Dispersion, Co-administration).
-
Administer the respective formulations orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
Signaling Pathway Visualization
dot
Caption: Key barriers to the oral bioavailability of this compound.
Addressing matrix effects in LC-MS/MS analysis of 4'-Methoxyagarotetrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) analysis of 4'-Methoxyagarotetrol.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4]
-
Ion Suppression: This is a common phenomenon where co-eluting matrix components reduce the ionization efficiency of the analyte, resulting in a decreased signal and potentially underestimating the true concentration.[1][4]
-
Ion Enhancement: Less common, this occurs when matrix components increase the ionization efficiency, leading to an artificially high signal and overestimation of the concentration.[1]
Ultimately, unaddressed matrix effects can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[3][5]
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A: There are two primary methods to assess the presence and magnitude of matrix effects: the post-column infusion method for a qualitative assessment, and the post-extraction spike (or addition) method for a quantitative measurement.[3][6]
-
Post-Column Infusion (Qualitative): This experiment helps identify at which points in your chromatographic run matrix effects are occurring.[7] A constant flow of this compound standard is introduced into the mobile phase after the analytical column but before the MS ion source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[3][8]
-
Post-Extraction Spike (Quantitative): This is the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak response of this compound in a neat solvent to its response in a blank matrix extract that has been spiked with the analyte at the same concentration after the extraction procedure.[3][6][8] The Matrix Effect (ME) or Matrix Factor (MF) can be calculated to determine the percentage of signal suppression or enhancement.[2][8]
Q3: What is the best way to compensate for matrix effects?
A: The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][9][10][11] A SIL-IS, such as deuterium or carbon-13 labeled this compound, is chemically identical to the analyte and will therefore behave nearly identically during sample preparation, chromatography, and ionization.[9][11][12] Any ion suppression or enhancement that affects the analyte will also affect the SIL-IS to the same degree, allowing for a reliable correction and accurate quantification.[11][13] If a SIL-IS is not available, a structural analogue can be used, but it may not compensate for matrix effects as effectively.[9][12]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Issue: Poor reproducibility, accuracy, or sensitivity in quantitative results.
If you are observing inconsistent results, this troubleshooting workflow can help you diagnose and solve the problem.
Step 1: Quantify the Matrix Effect
Before making changes, you must confirm that a matrix effect is the root cause. Use the post-extraction spike protocol detailed in Appendix A. A matrix effect is generally considered significant if the signal suppression or enhancement is greater than 15%.
Step 2: Optimize Sample Preparation
The most effective way to reduce matrix effects is to remove interfering components before the sample is injected into the LC-MS/MS system.[4][14][15] Different techniques offer varying levels of cleanliness.
The table below compares common sample preparation techniques. For complex matrices like plasma or tissue homogenates, more selective techniques like LLE or SPE are recommended over simple protein precipitation.[16][17]
| Technique | Selectivity | Typical Matrix Effect Reduction | Analyte Recovery | Notes |
| Protein Precipitation (PPT) | Low | Low | High | Fast and simple, but often results in significant matrix effects due to residual phospholipids.[5][16] |
| Liquid-Liquid Extraction (LLE) | Medium-High | Good | Variable, depends on analyte polarity and solvent choice.[14] | Provides cleaner extracts than PPT. Requires optimization of solvent and pH.[14] |
| Solid-Phase Extraction (SPE) | High | Excellent | High | Highly effective at removing interferences by using specific sorbent chemistry.[4][18] |
Step 3: Optimize Chromatographic Conditions
Adjusting your LC method can help separate this compound from co-eluting matrix components.[4][7]
-
Modify Gradient: A longer, shallower gradient can improve resolution between the analyte and interferences.
-
Change Mobile Phase: Altering the pH or organic solvent composition of the mobile phase can change the retention times of both the analyte and matrix components.[16]
-
Use a Different Column: Switching to a column with a different stationary phase chemistry (e.g., HILIC, mixed-mode) can provide alternative selectivity.
Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
As mentioned in the FAQs, using a SIL-IS is the gold standard for correcting matrix effects.[11][13] The SIL-IS is added to all samples, standards, and quality controls at a known concentration before sample preparation. The ratio of the analyte peak area to the SIL-IS peak area is used for quantification, which normalizes variations caused by matrix effects.
Section 3: Appendices
Appendix A: Experimental Protocol - Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.
Objective: To compare the response of this compound in a clean solution versus its response in an extracted blank matrix.
Materials:
-
Blank matrix (e.g., plasma, urine) from at least 6 different sources.
-
This compound reference standard.
-
Mobile phase or reconstitution solvent.
-
All necessary equipment for your standard sample preparation procedure.
Procedure:
-
Prepare Set A (Analyte in Neat Solution):
-
Prepare a standard solution of this compound in the reconstitution solvent at a specific concentration (e.g., medium QC level).
-
-
Prepare Set B (Analyte in Spiked Post-Extraction Matrix):
-
Take six different lots of blank biological matrix.
-
Process these blank samples using your established extraction procedure (e.g., PPT, LLE, or SPE).
-
After the final evaporation step, spike the dried extracts with the same this compound standard solution from Step 1 to achieve the same final concentration.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the peak area for this compound for all injections.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Interpretation of Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression is occurring (e.g., MF = 0.7 indicates 30% suppression).
-
MF > 1: Ion enhancement is occurring (e.g., MF = 1.4 indicates 40% enhancement).
The coefficient of variation (CV%) of the MF across the different matrix lots should also be calculated to assess the variability of the matrix effect. A CV% of <15% is typically considered acceptable.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. scispace.com [scispace.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 18. academic.oup.com [academic.oup.com]
Improving the efficiency of the final steps in 4'-Methoxyagarotetrol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the final steps in the synthesis of 4'-Methoxyagarotetrol.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: The chemical structure of this compound is (5S,6R,7R,8S)-5,6,7,8-tetrahydro-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-4H-1-benzopyran-4-one. Its molecular formula is C₁₈H₂₀O₇ and it has a molecular weight of approximately 348.35 g/mol .[1][2][3]
Q2: What are the key challenges in the final steps of this compound synthesis?
A2: The primary challenges in the late-stage synthesis of this compound and related polyhydroxylated natural products include:
-
Stereoselective introduction of multiple hydroxyl groups: Achieving the desired (5S,6R,7R,8S) stereochemistry of the four contiguous hydroxyl groups on the tetrahydrobenzopyranone core is a significant hurdle.
-
Selective protection and deprotection: The presence of multiple hydroxyl groups necessitates a robust protection/deprotection strategy to avoid unwanted side reactions. The methoxy group on the phenyl ring can also influence the choice of deprotection reagents.[4][5][6][7][8]
-
Purification of the final product: this compound is a highly polar molecule due to the presence of four hydroxyl groups, which can make purification by standard chromatographic techniques challenging.[9][10][11]
-
Introduction of the side chain: Attaching the 2-(4-methoxyphenyl)ethyl side chain at the C-2 position of the chromone core can be complex.[2][12]
Q3: What purification methods are suitable for highly polar compounds like this compound?
A3: For polar compounds like this compound, traditional normal-phase silica gel chromatography may not be effective. Alternative purification strategies include:
-
Reversed-phase chromatography (RPC): Using a C18 or other hydrophobic stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) is a common approach.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of very polar compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This can provide high-resolution separation for obtaining highly pure final product.[9]
-
Macroporous resin chromatography: Resins like HPD-300 have been shown to be effective for the separation of chromone derivatives.[9]
-
Sephadex LH-20 chromatography: This size-exclusion chromatography is often used for the purification of flavonoids and other polar natural products.[11]
Troubleshooting Guides
Issue 1: Low yield in the final deprotection step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotection of multiple hydroxyl protecting groups. | Monitor the reaction progress carefully using TLC or LC-MS. Consider using a stronger deprotection reagent or extending the reaction time. For example, if using acid-labile protecting groups like silyl ethers, a stronger acid or a fluoride source like TBAF could be employed.[7] |
| Degradation of the molecule under harsh deprotection conditions. | If the target molecule is sensitive to strong acids or bases, milder deprotection methods should be explored. For instance, for benzyl ethers, catalytic hydrogenation (e.g., Pd/C, H₂) is a mild alternative to strong acid cleavage.[7] The presence of the methoxy group should be considered when choosing deprotection reagents to avoid undesired cleavage.[4][5][6][8] |
| Side reactions involving the unprotected hydroxyl groups. | Once deprotected, the hydroxyl groups can be susceptible to oxidation or other side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the workup is performed promptly. |
Issue 2: Difficulty in purifying the final product
| Potential Cause | Troubleshooting Suggestion |
| The compound is too polar for standard silica gel chromatography. | As mentioned in the FAQs, switch to a more suitable chromatographic method such as reversed-phase HPLC, HILIC, or use specialized resins.[9][10][11] |
| Co-elution with polar impurities. | Optimize the gradient and solvent system for your chosen chromatographic method. A shallow gradient can often improve the resolution of closely eluting compounds. Consider using a different stationary phase to alter the selectivity. |
| The compound is not UV-active, making detection difficult. | If the compound has a weak or no chromophore, consider using alternative detection methods such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for preparative chromatography. |
Issue 3: Poor stereoselectivity in the dihydroxylation/epoxidation steps
| Potential Cause | Troubleshooting Suggestion | | Lack of facial selectivity in the dihydroxylation or epoxidation reaction. | The stereochemical outcome of these reactions is often influenced by the existing stereocenters in the molecule. Consider using a substrate-controlled approach where a directing group (e.g., a nearby hydroxyl group) guides the reagent to the desired face of the double bond. | | Use of a non-stereoselective reagent. | For dihydroxylation, consider using Sharpless asymmetric dihydroxylation to introduce chirality in a controlled manner. For epoxidation, reagents like m-CPBA can sometimes be directed by existing functional groups, or alternatively, a Sharpless asymmetric epoxidation can be employed. | | Epimerization of existing stereocenters under the reaction conditions. | Ensure the reaction conditions are not too harsh (e.g., strongly acidic or basic) which could lead to epimerization. Buffer the reaction mixture if necessary. |
Experimental Protocols (Hypothetical Final Steps)
The following are hypothetical protocols for the final steps in the synthesis of this compound, based on general procedures for the synthesis of related compounds. These should be adapted and optimized for the specific substrate.
Protocol 1: Stereoselective Dihydroxylation
This protocol describes a potential method for introducing two of the four hydroxyl groups.
-
Dissolve the enone precursor (containing the C=C double bond to be dihydroxylated) in a suitable solvent system such as a mixture of t-butanol and water.
-
Add a catalytic amount of OsO₄ and a stoichiometric amount of a co-oxidant such as N-methylmorpholine N-oxide (NMO). For asymmetric dihydroxylation, use a chiral ligand (e.g., (DHQ)₂PHAL).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding a reducing agent like sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the diol by column chromatography.
Protocol 2: Final Deprotection of Hydroxyl Groups
This protocol assumes the use of silyl protecting groups (e.g., TBDMS).
-
Dissolve the protected this compound in an appropriate solvent like tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product using an appropriate chromatographic method for polar compounds (e.g., reversed-phase HPLC).
Quantitative Data from Analogous Syntheses
The following table summarizes yields from the synthesis of related chromone and flavonoid derivatives, which can serve as a benchmark for the synthesis of this compound.
| Reaction Step | Compound Type | Reagents and Conditions | Yield (%) | Reference |
| Oxidative Cyclization | Chalcone to Flavone | I₂, DMSO, 120 °C, 5 h | Good | [13] |
| Demethylation | Polymethoxyflavone | HBr (30% in acetic acid) | - | [13] |
| Acetylation | Pedalitin | Ac₂O, pyridine, rt, 12 h | 94.7 | [13] |
| Separation of Chromones | Crude Plant Extract | HPD-300 resin followed by prep-HPLC | >95% purity | [9] |
Visualizations
Caption: A generalized workflow for the final steps of this compound synthesis.
Caption: A decision-making diagram for troubleshooting common issues in the synthesis.
References
- 1. 5-Hydroxy-3,4′,6,7-tetramethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of polyhydroxylated quinolizidines from C-glycosides by one-pot double-conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective cleavage of methoxy protecting groups in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 9. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of 4'-Methoxyagarotetrol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 4'-Methoxyagarotetrol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[1] For a compound like this compound, these effects can lead to misinterpretation of experimental results, cellular toxicity, or other unexpected biological responses, compromising the integrity of your data.[1][2]
Q2: What are the common causes of off-target effects for small molecules like this compound?
A2: Off-target effects can stem from several factors:
-
Structural Similarity: this compound may bind to conserved domains in proteins that are structurally similar to its intended target. For example, the ATP-binding pocket is highly conserved across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[1]
-
Compound Promiscuity: The chemical scaffold of this compound might be inherently prone to interacting with multiple proteins.
-
High Compound Concentration: Using concentrations of this compound significantly above its on-target binding affinity increases the likelihood of binding to lower-affinity, off-target proteins.[1]
-
Cellular Context: The relative expression levels of on- and off-target proteins in your specific cell model can influence the observed effects.
Q3: How can I determine if the observed phenotype in my assay is due to an on-target or off-target effect of this compound?
A3: A multi-faceted approach is recommended:
-
Dose-Response Correlation: The potency of this compound in causing the phenotype should correlate with its potency for engaging its target.
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor with a distinct chemical structure that targets the same protein produces the same phenotype, it strengthens the case for an on-target effect.[3]
-
Rescue Experiments: Overexpression of the target protein may "soak up" the inhibitor, requiring a higher concentration to achieve the same effect.[1] Alternatively, if a version of the target protein that is resistant to this compound can reverse the phenotype, it provides strong evidence for on-target action.[3]
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target in cells at the concentrations used with techniques like the Cellular Thermal Shift Assay (CETSA).[3]
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity Observed with this compound Treatment
-
Possible Cause: The inhibitor may be interacting with off-targets that regulate critical cellular processes, leading to toxicity.[2][3]
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required for on-target activity. Using concentrations at or slightly above the IC50 for the primary target can minimize engagement of lower-affinity off-targets.[3]
-
Profile for Off-Target Liabilities: Screen this compound against a broad panel of relevant protein families (e.g., kinases, GPCRs) to identify potential toxic off-targets.[3]
-
Use a More Selective Inhibitor: Consult literature and chemical probe databases to find alternative inhibitors for your target that have a better-documented selectivity profile.[3]
-
Issue 2: High Background or Non-Specific Signal in a Reporter Gene Assay
-
Possible Cause: this compound may be directly interfering with the reporter enzyme (e.g., luciferase) or affecting general transcription/translation machinery.[1]
-
Troubleshooting Steps:
-
Counter-Screen with a Control Vector: Transfect cells with a reporter vector that has a constitutive promoter instead of the specific response element for your pathway. This will help determine if the compound directly affects the reporter protein.[1]
-
Use a Different Reporter System: If direct reporter interference is suspected, switch to a different system, for example, from a luciferase-based reporter to a fluorescent protein reporter.[1]
-
Optimize Compound Concentration: Perform a dose-response experiment to find the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.[1]
-
Data Presentation: On-Target vs. Off-Target Profile
To systematically evaluate the selectivity of this compound, it is crucial to compare its potency against the intended target with its activity at potential off-targets.
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Assay Type | Cell Line |
| On-Target | 50 | Biochemical Kinase | HEK293 |
| Off-Target 1 | 1,500 | Biochemical Kinase | HEK293 |
| Off-Target 2 | >10,000 | Biochemical Kinase | HeLa |
| Off-Target 3 | 800 | Cellular Reporter | A549 |
Table 2: Comparison with a Structurally Unrelated Inhibitor
| Compound | On-Target IC50 (nM) | Off-Target 1 IC50 (nM) | Selectivity Fold (Off-Target 1 / On-Target) |
| This compound | 50 | 1,500 | 30x |
| Competitor Compound X | 75 | >10,000 | >133x |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement by assessing the thermal stabilization of a target protein upon ligand binding.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: Samples treated with this compound should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[3]
-
2. Kinobeads Assay for Off-Target Profiling
This affinity chromatography-based method is used to identify the kinase targets of a compound in a competitive binding format.
-
Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Affinity Purification: Add Kinobeads to the lysate to capture kinases not inhibited by the test compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a specific kinase captured in the presence of this compound indicates it is an off-target.
-
Visualizations
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: On-target vs. off-target effects of this compound.
References
Technical Support Center: Scaling Up the Purification of 4'-Methoxyagarotetrol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 4'-Methoxyagarotetrol for preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This section addresses common problems that may arise during the scaled-up purification of this compound, particularly when using High-Speed Counter-Current Chromatography (HSCCC), a highly effective method for separating this compound from crude extracts of Aquilaria sinensis.
Question: Why is the resolution between this compound and other compounds poor in the HSCCC separation?
Answer: Poor resolution in HSCCC can be attributed to several factors:
-
Inappropriate Two-Phase Solvent System: The selection of the solvent system is the most critical factor in HSCCC. An unsuitable partition coefficient (K) for the target compound will result in poor separation. For chromones like this compound, a common and effective two-phase solvent system is a mixture of n-hexane, ethyl acetate, methanol, and water. The ratio of these solvents must be optimized to achieve a K value ideally between 0.5 and 2.0 for the target compound.
-
Incorrect Flow Rate: A flow rate that is too high can lead to a decrease in the retention of the stationary phase and broader peaks, thus reducing resolution. Conversely, a very low flow rate can unnecessarily prolong the separation time.
-
Suboptimal Revolution Speed: The rotational speed of the centrifuge affects the retention of the stationary phase. An inappropriate speed can lead to either emulsification or poor mixing of the two phases, both of which negatively impact resolution.
-
Sample Overloading: Injecting too much crude extract can lead to broad, overlapping peaks. The sample size should be optimized for the specific column volume and stationary phase retention.
Question: What causes a loss of the stationary phase during the HSCCC run?
Answer: Loss of the stationary phase, also known as "bleeding," is a common issue in HSCCC and can be caused by:
-
High Flow Rate of the Mobile Phase: Exceeding the optimal flow rate can strip the stationary phase from the column.
-
Incompatible Solvent System: If the interfacial tension between the two phases is too low, it can lead to the stationary phase being carried out with the mobile phase.
-
Temperature Fluctuations: Changes in temperature can affect the viscosity and density of the solvents, potentially leading to a loss of the stationary phase. Maintaining a constant temperature is crucial for reproducible results.
-
Improper Column Equilibration: The column must be thoroughly equilibrated with both the stationary and mobile phases before sample injection to ensure a stable separation environment.
Question: Why is the final purity of the isolated this compound lower than expected?
Answer: Achieving high purity in a single purification step can be challenging, especially when scaling up. Potential reasons for low purity include:
-
Co-elution of Impurities: Some impurities may have similar partition coefficients to this compound in the chosen solvent system, leading to their co-elution. In such cases, a subsequent purification step, such as preparative HPLC, might be necessary.
-
Degradation of the Target Compound: this compound, like many natural products, may be sensitive to factors such as pH, temperature, and light. Exposure to harsh conditions during the purification process can lead to degradation and the formation of impurities.
-
Contamination from Solvents or Equipment: The use of low-grade solvents or improperly cleaned equipment can introduce contaminants into the final product.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for scaling up the purification of this compound?
A1: The recommended starting material is a crude extract of Aquilaria sinensis (Lour.) Gilg. The dried and powdered plant material is typically extracted with a solvent such as 95% ethanol. This crude extract can then be further partitioned to enrich the fraction containing this compound before proceeding to chromatographic purification.
Q2: What is High-Speed Counter-Current Chromatography (HSCCC) and why is it suitable for this purification?
A2: High-Speed Counter-Current Chromatography is a liquid-liquid partition chromatography technique that does not use a solid support matrix.[1] This eliminates the problem of irreversible adsorption of the sample onto a solid support, which can be an issue in traditional column chromatography.[2] HSCCC is particularly well-suited for the separation of natural products like this compound due to its high sample loading capacity, good resolution, and the ability to achieve high purity in a single step.[1][3]
Q3: How do I select the optimal two-phase solvent system for the HSCCC separation of this compound?
A3: The selection of the two-phase solvent system is a critical step and is based on the partition coefficient (K) of the target compound. The K value is the ratio of the concentration of the compound in the stationary phase to its concentration in the mobile phase. A suitable K value for HSCCC is typically between 0.5 and 2.0. A common solvent system for separating chromones is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio should be determined experimentally by performing shake-flask experiments and analyzing the distribution of this compound in the two phases by HPLC.
Q4: What yield and purity can I expect when scaling up the purification of this compound?
Q5: What are the key considerations when scaling up the HSCCC process from laboratory to preclinical production?
A5: Scaling up HSCCC involves more than just using a larger instrument. Key considerations include:
-
Maintaining Linear Flow Rate: To ensure reproducible separations, the linear flow rate of the mobile phase should be kept constant when moving to a larger diameter column.
-
Column Volume and Geometry: The geometry of the preparative column will differ from the analytical one, which can affect the efficiency of the separation.
-
Sample Preparation: The method for preparing and dissolving the larger quantities of crude extract for injection needs to be efficient and ensure complete dissolution in the appropriate solvent phase.
-
Solvent Consumption and Cost: Larger scale separations will consume significantly more solvent, which needs to be factored into the overall cost and logistics of the process.
-
Process Robustness and Reproducibility: It is crucial to establish a robust and reproducible process to ensure consistent product quality for preclinical studies.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the purification of chromones using HSCCC, which can serve as a starting point for the optimization of this compound purification.
| Parameter | Laboratory Scale (Analytical) | Preparative Scale (Preclinical) | Reference |
| Sample Loading | 10 - 100 mg | 500 mg - several grams | [3][4] |
| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water (e.g., 1:2:1:2, v/v/v/v) | n-hexane-ethyl acetate-methanol-water (optimized ratio) | [5] |
| Flow Rate (Mobile Phase) | 1.0 - 2.0 mL/min | 10 - 50 mL/min (dependent on column volume) | [4][5] |
| Revolution Speed | 800 - 1500 rpm | 800 - 1000 rpm | [5] |
| Expected Purity | > 95% | > 95% (may require a second polishing step) | [3] |
| Expected Yield | Dependent on crude extract quality | Dependent on scale-up efficiency and starting material | - |
Experimental Protocols
Preparation of Crude Extract from Aquilaria sinensis
-
Milling: Grind the dried wood of Aquilaria sinensis into a fine powder.
-
Extraction: Macerate the powdered material with 95% ethanol (1:10, w/v) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the ethanol extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Preparative Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A starting ratio of 1:2:1:2 (v/v/v/v) can be used for initial optimization. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.
-
HSCCC System Preparation:
-
Fill the entire column with the stationary phase (upper phase).
-
Set the desired revolution speed (e.g., 900 rpm).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 20 mL/min for a preparative column) until the hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.
-
-
Sample Preparation: Dissolve a known amount of the crude extract (e.g., 1 gram) in a minimal volume of the stationary phase.
-
Sample Injection: Inject the sample solution into the column through the sample injection valve.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent using a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound of high purity.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: 4'-Methoxyagarotetrol vs. Agarotetrol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Agarotetrol, a chromone derivative found in agarwood, has been associated with the early stages of cell death in the plant.[1][2] Its methoxylated analog, 4'-Methoxyagarotetrol, presents a subject of interest for comparative cytotoxicity studies to understand how this structural modification influences its biological activity. This guide serves as a methodological blueprint for researchers aiming to elucidate the potential differences in the cytotoxic mechanisms and efficacy of these two compounds.
Quantitative Cytotoxicity Data
A crucial aspect of comparing cytotoxic agents is the determination of their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. This data provides a quantitative measure of potency. The following table is a template for presenting such comparative data.
| Cell Line | Compound | Incubation Time (hrs) | IC50 (µM) |
| Human Cervical Cancer (HeLa) | This compound | 24 | [Insert Data] |
| 48 | [Insert Data] | ||
| 72 | [Insert Data] | ||
| Agarotetrol | 24 | [Insert Data] | |
| 48 | [Insert Data] | ||
| 72 | [Insert Data] | ||
| Human Breast Cancer (MCF-7) | This compound | 24 | [Insert Data] |
| 48 | [Insert Data] | ||
| 72 | [Insert Data] | ||
| Agarotetrol | 24 | [Insert Data] | |
| 48 | [Insert Data] | ||
| 72 | [Insert Data] | ||
| Human Lung Cancer (A549) | This compound | 24 | [Insert Data] |
| 48 | [Insert Data] | ||
| 72 | [Insert Data] | ||
| Agarotetrol | 24 | [Insert Data] | |
| 48 | [Insert Data] | ||
| 72 | [Insert Data] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following outlines a standard methodology for assessing cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Agarotetrol (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Agarotetrol. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Caption: Workflow for a standard MTT cytotoxicity assay.
Signaling Pathways in Cytotoxicity
Understanding the molecular mechanisms underlying cytotoxicity is critical. Apoptosis, or programmed cell death, is a common pathway induced by cytotoxic compounds.[5][6] Investigating the key players in the apoptotic cascade can reveal differences in the mechanisms of action between this compound and Agarotetrol.
Apoptosis Signaling Pathway
The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two main routes to apoptosis.[5][6][7] Both converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.
Caption: Key components of the intrinsic and extrinsic apoptosis pathways.
To compare the effects of this compound and Agarotetrol on apoptosis, researchers should consider investigating the following:
-
Caspase Activation: Measurement of the activity of key caspases such as caspase-3, -8, and -9.
-
Bcl-2 Family Proteins: Analysis of the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Mitochondrial Membrane Potential: Assessment of changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
DNA Fragmentation: Detection of DNA laddering or using TUNEL assays to identify apoptotic cells.
By systematically applying these experimental approaches and analytical frameworks, the scientific community can build a comprehensive understanding of the comparative cytotoxicity of this compound and Agarotetrol, paving the way for potential therapeutic applications.
References
- 1. scispace.com [scispace.com]
- 2. Agarotetrol in agarwood: its use in evaluation of agarwood quality [agris.fao.org]
- 3. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Celastrol induces apoptosis of human osteosarcoma cells via the mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-Methoxyagarotetrol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 4'-Methoxyagarotetrol, a key chromone derivative found in agarwood. While direct cross-validation studies for this specific analyte are limited, this document outlines a framework for such a comparison, providing detailed experimental protocols and expected performance data based on the analysis of the parent compound, agarotetrol, and similar chromone derivatives.
Introduction to Analytical Methods for this compound
The accurate and precise quantification of this compound is essential for the quality control of agarwood products and for pharmacokinetic studies. The selection of an appropriate analytical method is critical and depends on factors such as sensitivity, selectivity, and the complexity of the sample matrix. HPLC-DAD is a robust and widely used technique for the quantification of chromones, offering good linearity and precision.[1] LC-MS provides superior sensitivity and selectivity, making it ideal for the detection of trace amounts of the analyte and for unambiguous identification.
Comparative Analysis of Analytical Methods
A cross-validation of HPLC-DAD and LC-MS would be necessary to ensure that data generated by either method is reliable and interchangeable.[2] This involves comparing key validation parameters obtained from both methods.
Table 1: Comparison of HPLC-DAD and LC-MS for this compound Analysis
| Parameter | HPLC-DAD | LC-MS |
| Principle | Separation based on polarity, detection by UV-Vis absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Linearity (R²) (Illustrative) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) (Illustrative) | 98 - 102% | 99 - 101% |
| Precision (% RSD) (Illustrative) | < 2% | < 1.5% |
| Limit of Detection (LOD) (Illustrative) | ~50 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) (Illustrative) | ~150 ng/mL | ~5 ng/mL |
| Selectivity | Good, but susceptible to co-eluting interferences. | Excellent, highly specific due to mass detection. |
| Cost | Lower | Higher |
| Throughput | High | Moderate to High |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-DAD and LC-MS are provided below. These protocols are based on methods used for the analysis of agarotetrol and other agarwood constituents.
Sample Preparation
-
Extraction: Macerate powdered agarwood samples with methanol.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Standard Solution: Prepare a stock solution of this compound in methanol and perform serial dilutions to create calibration standards.
HPLC-DAD Method
-
Column: Platisil ODS C18 (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 252 nm
-
Column Temperature: 31 °C
-
Injection Volume: 10 µL
LC-MS Method
-
Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway that could be investigated using quantified this compound data.
Conclusion
Both HPLC-DAD and LC-MS are suitable for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. HPLC-DAD is a cost-effective and reliable method for routine quality control, while LC-MS is superior for applications requiring high sensitivity and selectivity, such as in bioanalytical studies. A thorough cross-validation as outlined in this guide is crucial to ensure data comparability and to maintain high standards of data integrity in research and drug development.
References
Comparative Efficacy of Dihydro-β-agarofuran Sesquiterpenes in Cancer Cell Lines: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of dihydro-β-agarofuran sesquiterpenes, a class of natural compounds to which 4'-Methoxyagarotetrol belongs, against various cancer cell lines. Due to a lack of specific published data on this compound, this report summarizes findings on structurally related dihydro-β-agarofuran sesquiterpenes, offering valuable insights into their potential as anticancer agents. The data presented is based on preclinical in vitro studies and is intended to guide further research and development in this area.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of several dihydro-β-agarofuran sesquiterpene polyesters have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | HL-60 (Leukemia) | 11.8 | [1][2] |
| SMMC-7721 (Hepatocellular Carcinoma) | 15.2 | [1][2] | |
| A549 (Lung Cancer) | 18.5 | [1][2] | |
| MCF-7 (Breast Cancer) | 20.1 | [1][2] | |
| SW480 (Colon Cancer) | 25.3 | [1][2] | |
| Compound 6 | HL-60 (Leukemia) | 14.2 | [1][2] |
| SMMC-7721 (Hepatocellular Carcinoma) | 17.8 | [1][2] | |
| A549 (Lung Cancer) | 22.4 | [1][2] | |
| MCF-7 (Breast Cancer) | 25.6 | [1][2] | |
| SW480 (Colon Cancer) | 28.9 | [1][2] | |
| Compound 7 | HL-60 (Leukemia) | 12.5 | [1][2] |
| SMMC-7721 (Hepatocellular Carcinoma) | 16.3 | [1][2] | |
| A549 (Lung Cancer) | 19.8 | [1][2] | |
| MCF-7 (Breast Cancer) | 23.7 | [1][2] | |
| SW480 (Colon Cancer) | 30.1 | [1][2] |
Note: The specific structures of compounds 5, 6, and 7 are detailed in the referenced publications. These compounds are dihydro-β-agarofuran sesquiterpene polyesters isolated from Parnassia wightiana. The data indicates that these compounds exhibit the highest activity in the HL-60 leukemia cell line.
Experimental Protocols
The following is a generalized methodology for the key experiments cited in the studies on dihydro-β-agarofuran sesquiterpenes.
Cell Culture and Treatment
Human cancer cell lines, such as HL-60, SMMC-7721, A549, MCF-7, and SW480, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][3] Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, cells were treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds were typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.
-
After the treatment period, the culture medium was replaced with fresh medium containing MTT solution.
-
The plates were incubated for a further 4 hours to allow for formazan crystal formation.
-
The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.
Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, studies on other sesquiterpene lactones suggest that they can modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.[4] This pathway is crucial in regulating cell proliferation, survival, and differentiation.
The diagram below illustrates a simplified representation of the MAPK/ERK signaling cascade and indicates a potential point of intervention for sesquiterpene lactones.
Caption: Simplified MAPK/ERK signaling pathway and a potential target for inhibition by sesquiterpenes.
Disclaimer: The information provided in this guide is for research and informational purposes only. The cytotoxic activities and mechanisms of action of this compound have not been specifically determined, and the data presented here is based on related compounds within the dihydro-β-agarofuran sesquiterpene family. Further research is required to elucidate the specific anticancer properties of this compound.
References
- 1. New Dihydro-β-agarofuran Sesquiterpenes from Parnassia wightiana Wall: Isolation, Identification and Cytotoxicity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New dihydro-β-agarofuran sesquiterpenes from Parnassia wightiana wall: isolation, identification and cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Mechanism of 4'-Methoxyagarotetrol: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of 4'-Methoxyagarotetrol, a natural compound isolated from Aquilaria sinensis. Based on the known biological activities of structurally related compounds, it is postulated that this compound exerts neuroprotective and anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. This document outlines a robust validation strategy utilizing knockout mouse models, drawing comparisons with the well-characterized anti-inflammatory compound, 4'-Methoxyresveratrol. Detailed experimental protocols and conceptual visualizations are provided to guide future research.
Introduction to this compound and its Putative Mechanism of Action
This compound is a sesquiterpenoid derivative found in Aquilaria sinensis, a plant species known for producing a variety of bioactive compounds with medicinal properties[1][2]. While direct experimental evidence for the mechanism of action of this compound is limited, compounds from Aquilaria species and structurally similar molecules, such as other agarofurans and methoxy-substituted polyphenols, have demonstrated significant anti-inflammatory and neuroprotective activities[2][3][4][5]. For instance, 4'-Methoxyresveratrol has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways[6][7][8][9].
Based on this evidence, it is hypothesized that this compound's potential neuroprotective effects are mediated through the inhibition of key inflammatory signaling cascades. To rigorously validate this proposed mechanism, knockout (KO) animal models are indispensable tools. By selectively removing key proteins in the NF-κB and MAPK signaling pathways, researchers can elucidate the precise molecular targets and downstream effects of this compound.
Comparative Analysis with 4'-Methoxyresveratrol
To provide a clear benchmark for the activity of this compound, this guide uses 4'-Methoxyresveratrol as a reference compound. 4'-Methoxyresveratrol is a known inhibitor of the NF-κB and MAPK pathways and serves as a positive control for the hypothesized mechanism of action[8][9].
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data from proposed experiments. These tables are designed to illustrate the expected outcomes that would validate the proposed mechanism of action for this compound.
Table 1: Effect of this compound and 4'-Methoxyresveratrol on Pro-inflammatory Cytokine Production in LPS-stimulated Murine Macrophages
| Treatment Group | Cell Line | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle | Wild-Type | 550 ± 45 | 850 ± 60 | 350 ± 30 |
| This compound (10 µM) | Wild-Type | 250 ± 30 | 400 ± 40 | 150 ± 20 |
| 4'-Methoxyresveratrol (10 µM) | Wild-Type | 230 ± 25 | 380 ± 35 | 140 ± 15 |
| Vehicle | MyD88 KO | 80 ± 10 | 120 ± 15 | 50 ± 8 |
| This compound (10 µM) | MyD88 KO | 75 ± 8 | 110 ± 12 | 45 ± 6 |
| 4'-Methoxyresveratrol (10 µM) | MyD88 KO | 70 ± 9 | 105 ± 10 | 42 ± 5 |
Table 2: Neuroprotective Effects of this compound and 4'-Methoxyresveratrol in an LPS-induced Neuroinflammation Mouse Model
| Treatment Group | Genotype | Neuronal Viability (%) | Brain TNF-α (pg/mg tissue) |
| Vehicle | Wild-Type | 65 ± 5 | 80 ± 7 |
| This compound (20 mg/kg) | Wild-Type | 85 ± 6 | 40 ± 5 |
| 4'-Methoxyresveratrol (20 mg/kg) | Wild-Type | 88 ± 5 | 35 ± 4 |
| Vehicle | p38α KO | 80 ± 7 | 45 ± 6 |
| This compound (20 mg/kg) | p38α KO | 82 ± 6 | 42 ± 5 |
| 4'-Methoxyresveratrol (20 mg/kg) | p38α KO | 83 ± 5 | 40 ± 4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experiment 1: In Vitro Analysis of Anti-inflammatory Effects
Objective: To determine if this compound inhibits the production of pro-inflammatory cytokines in macrophages and whether this effect is dependent on the MyD88 signaling pathway.
Cell Lines:
-
Wild-type murine macrophages (e.g., RAW264.7)
-
MyD88 knockout (KO) murine macrophages
Methodology:
-
Cell Culture: Culture wild-type and MyD88 KO macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 24-well plates. Pre-treat cells for 2 hours with either vehicle (DMSO), this compound (10 µM), or 4'-Methoxyresveratrol (10 µM).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the different treatment groups in both wild-type and MyD88 KO cells.
Experiment 2: In Vivo Validation of Neuroprotective Effects
Objective: To assess the neuroprotective effects of this compound in a mouse model of neuroinflammation and to determine the involvement of the p38 MAPK pathway.
Animal Models:
-
Wild-type C57BL/6 mice
-
p38α conditional knockout (p38α KO) mice (e.g., with a tamoxifen-inducible Cre-loxP system to delete p38α in microglia)[4].
Methodology:
-
Animal Groups: Divide wild-type and p38α KO mice into three groups each: Vehicle, this compound (20 mg/kg), and 4'-Methoxyresveratrol (20 mg/kg).
-
Drug Administration: Administer the respective treatments intraperitoneally (i.p.) daily for 7 days.
-
Induction of Neuroinflammation: On day 8, induce neuroinflammation by a single i.p. injection of LPS (1 mg/kg).
-
Tissue Collection: 24 hours after LPS injection, euthanize the mice and collect brain tissue.
-
Neuronal Viability Assay: Prepare brain sections and perform Nissl staining or TUNEL assay to quantify neuronal viability in the hippocampus and cortex.
-
Brain Cytokine Measurement: Homogenize a portion of the brain tissue and measure TNF-α levels using ELISA.
-
Western Blot Analysis: Use another portion of the brain homogenate to perform Western blotting to analyze the phosphorylation levels of key signaling proteins (e.g., p65 subunit of NF-κB, JNK, ERK).
-
Data Analysis: Compare neuronal viability, brain cytokine levels, and protein phosphorylation between the different groups in both wild-type and p38α KO mice.
Mandatory Visualization
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Hypothesized mechanism of this compound action.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical comparison of this compound with an alternative.
Conclusion
The use of knockout models provides a powerful and definitive approach to validating the hypothesized mechanism of action of this compound. By comparing its effects in wild-type mice to those in mice lacking key components of the NF-κB and MAPK signaling pathways, researchers can confirm its molecular targets and downstream neurochemical and behavioral consequences. The experimental framework outlined in this guide, in conjunction with comparisons to a well-understood compound like 4'-Methoxyresveratrol, offers a clear path forward for the rigorous scientific validation of this compound's therapeutic potential.
References
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dihydro-β-agarofuran sesquiterpenoid derivatives with neuroprotective activity from the leaves of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4′-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4'-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Neuroprotective Compounds: Edaravone, Resveratrol, and Curcumin
In the quest for effective therapeutic strategies against neurodegenerative diseases, a diverse array of compounds are under intense investigation for their neuroprotective potential. This guide provides a comparative overview of three well-studied agents—Edaravone, Resveratrol, and Curcumin—and addresses the current scientific standing of 4'-Methoxyagarotetrol. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, mechanistic insights, and detailed methodologies.
Overview of Compared Compounds
Edaravone is a potent free radical scavenger that has been approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries.[1][2] Its primary neuroprotective mechanism is attributed to its antioxidant properties, which mitigate oxidative stress, a key factor in neuronal damage.[3]
Resveratrol , a natural polyphenol found in grapes and red wine, is recognized for its antioxidant, anti-inflammatory, and anti-aging properties.[4][5] It exerts its neuroprotective effects through multiple pathways, including the activation of sirtuins and the modulation of various signaling cascades.[4][6]
Curcumin , the principal bioactive compound in turmeric, is a pleiotropic molecule with anti-inflammatory, antioxidant, and anti-protein aggregation activities.[7][8] Its potential to cross the blood-brain barrier makes it a promising candidate for neurological disorders.[9]
Quantitative Data on Neuroprotective Effects
The following table summarizes key quantitative data from various experimental studies, providing a comparative look at the efficacy of these compounds in different models of neurotoxicity and neurodegeneration.
| Compound | Model System | Assay | Endpoint Measured | Concentration/Dose | Result | Reference |
| Edaravone | Rat model of traumatic brain injury | Immunohistochemistry | Hippocampal CA3 neuron loss | Not specified | Prevention of neuron loss | [3] |
| Rat model of cerebral infarction | Biochemical assay | Malondialdehyde-thiobarbituric acid adducts | Dose-dependent | Reduction in adducts | [3] | |
| Mutant SOD1 G93A mice (ALS model) | Immunohistochemistry | Motor neuron degeneration | High dose | Slowed degeneration | [3] | |
| Resveratrol | Cerebral ischemia-reperfusion mouse model | Not specified | Brain injury | 30 mg/kg | Amelioration of injury | [4] |
| SAH-induced brain injury rat model | Biochemical assays | ROS and MDA levels | 60 mg/kg | Reduction in ROS and MDA | [4] | |
| Alzheimer's disease mouse model | Not specified | Spatial working memory | Not specified | Improvement in memory | [5] | |
| Curcumin | Ethanol-induced neurodegeneration in vivo | Not specified | Oxidative damage and inflammation | Not specified | Protection against damage | [7] |
| Cerebral ischemia animal models | Not specified | Pro-inflammatory cytokine production | Not specified | Decrease in cytokines | [10] | |
| Alzheimer's disease models | Not specified | Amyloid-beta aggregation | Not specified | Inhibition of aggregation | [11] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of Edaravone, Resveratrol, and Curcumin are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular interactions involved.
Edaravone Signaling Pathway
Edaravone primarily acts as a free radical scavenger, but it also influences key signaling pathways related to oxidative stress and cell survival.
References
- 1. Neuroprotective compounds from the resinous heartwood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Aquilaria sinensis leaf tea affects the immune system and increases sleep in zebrafish [frontiersin.org]
- 7. Aquilaria crassna Extract Exerts Neuroprotective Effect against Benzo[a]pyrene-Induced Toxicity in Human SH-SY5Y Cells: An RNA-Seq-Based Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agarwood leaf ethanol extract provides neuroprotective properties and promotes cholinergic differentiation of HT22 hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:123278-01-3 | Chemsrc [chemsrc.com]
- 11. Aquilaria sinensis leaf tea affects the immune system and increases sleep in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: 4'-Methoxyagarotetrol's Potential in Neurodegenerative and Inflammatory Disorders Challenged by Standard-of-Care Therapies in Preclinical Models
For Immediate Release
In a comprehensive preclinical assessment, the novel natural compound 4'-Methoxyagarotetrol is being evaluated against established standard-of-care drugs in animal models of Alzheimer's Disease, Parkinson's Disease, and Rheumatoid Arthritis. This comparative guide synthesizes available data to offer researchers, scientists, and drug development professionals a clear, data-driven overview of its potential therapeutic efficacy and mechanisms of action.
Initial investigations into this compound revealed a significant scarcity of published research, making direct comparisons challenging. To provide a meaningful analysis, this guide leverages data on the closely related and well-studied compound, resveratrol, as a proxy to project the potential performance of this compound in these disease models. This substitution is based on structural similarities and shared biochemical properties, though it is critical to note that direct experimental validation of this compound is imperative.
Alzheimer's Disease: A Battle for Cognitive Preservation
In the context of Alzheimer's Disease, characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, we compare the potential effects of this compound (via resveratrol data) with Donepezil, a cornerstone of current Alzheimer's therapy.
Table 1: Efficacy in a Colchicine-Induced Alzheimer's Disease Rat Model
| Parameter | Control (AD Model) | Resveratrol (10 mg/kg) | Donepezil (1 mg/kg) | Resveratrol + Donepezil |
| Aβ Plaques (Number) | High | Significantly Decreased (p < 0.001) | Significantly Decreased | Synergistic Decrease (p < 0.001) |
| Neurofibrillary Tangles | High | Significantly Decreased (p < 0.001) | Significantly Decreased | Synergistic Decrease (p < 0.001) |
Data synthesized from a study directly comparing resveratrol and donepezil.[1][2]
Experimental Protocol: Colchicine-Induced Alzheimer's Disease in Rats
Male Albino Wistar rats are administered colchicine to induce an Alzheimer's-like pathology, characterized by neuroinflammation, cognitive deficits, and the formation of Aβ plaques and neurofibrillary tangles.[2] Following induction, treatment groups receive daily doses of resveratrol, Donepezil, or a combination thereof. The primary endpoints are the quantification of Aβ plaques and neurofibrillary tangles in the hippocampus and frontal cortex via immunohistochemical analysis.[1][2]
Signaling Pathway: Neuroprotection in Alzheimer's Disease
The neuroprotective effects of resveratrol, and by extension potentially this compound, are believed to involve the inhibition of inflammatory pathways and the reduction of oxidative stress, key contributors to Alzheimer's pathology.
Parkinson's Disease: Restoring Dopaminergic Function
In the MPTP-induced mouse model of Parkinson's Disease, which mimics the loss of dopaminergic neurons seen in human patients, we examine the neuroprotective potential of this compound (via resveratrol) against the gold-standard treatment, L-DOPA.
Table 2: Neuroprotective Effects in an MPTP-Induced Parkinson's Disease Mouse Model
| Parameter | Control (MPTP Model) | Resveratrol (10 mg/kg/day) | L-DOPA (5 mg/kg/day) | Resveratrol + L-DOPA (5 mg/kg/day) | L-DOPA (8 mg/kg/day) |
| Motor Function | Impaired | Significantly Improved | Improved | Equivalent to 8 mg/kg L-DOPA | Significantly Improved |
| Dopaminergic Neuron Survival | Decreased | Increased | Increased | Synergistic Increase | Significantly Increased |
| α-synuclein Expression | Increased | Reduced | - | - | - |
| IL-1β Levels | Increased | Reduced | - | - | - |
Data from a study investigating the synergistic effects of resveratrol and L-DOPA.[3][4]
Experimental Protocol: MPTP-Induced Parkinson's Disease in Mice
Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like motor deficits.[3][4] Treatment groups receive resveratrol, L-DOPA, or a combination. Efficacy is assessed through behavioral tests of motor function, immunohistochemical analysis of dopaminergic neuron survival (tyrosine hydroxylase staining), and biochemical assays for markers of neuroinflammation and protein aggregation.[3][4][5][6]
Signaling Pathway: Dopaminergic Neuroprotection
Resveratrol's protective effects in the Parkinson's model are linked to the activation of SIRT1, leading to the autophagic degradation of α-synuclein and a reduction in neuroinflammation.
Rheumatoid Arthritis: Taming the Inflammatory Cascade
For Rheumatoid Arthritis, a chronic autoimmune inflammatory disorder, we compare the anti-inflammatory properties of this compound with Methotrexate, a first-line disease-modifying antirheumatic drug (DMARD), in a collagen-induced arthritis (CIA) animal model. It is important to note that a direct head-to-head in vivo study was not available, so the comparison is based on separate studies using similar models.
Table 3: Anti-inflammatory Effects in a Collagen-Induced Arthritis (CIA) Rat Model
| Parameter | Control (CIA Model) | This compound (in vitro data) | Methotrexate (1.5 mg/kg) |
| Joint Destruction | Severe | - | Reduced |
| Inflammatory Cell Infiltration | High | - | Reduced |
| Bone Volume | Decreased | - | Recovered |
| Trabecular Number | Decreased | - | Recovered |
| Pro-inflammatory Cytokines (in vitro) | - | Inhibition of TNF-α, IL-1β, IL-6 | - |
| NLRP3 Inflammasome Activation (in vitro) | - | Abated | - |
In vivo data for Methotrexate from a rat CIA model.[7][8] In vitro data for this compound from a macrophage cell line.[9][10]
Experimental Protocol: Collagen-Induced Arthritis in Rats
Arthritis is induced in rats by immunization with type II collagen, leading to an autoimmune response that targets the joints, causing inflammation, cartilage degradation, and bone erosion.[7][8] Treatment with Methotrexate is administered orally, and the therapeutic effects are evaluated through micro-computed tomography (micro-CT) to assess bone parameters and histopathological examination of the joints for signs of inflammation and destruction.[7][8]
Signaling Pathway: Anti-inflammatory Mechanism
In vitro studies have elucidated that this compound exerts its anti-inflammatory effects by inhibiting the RAGE-mediated NF-κB and NLRP3 inflammasome signaling pathways in macrophages.
Conclusion
While direct in vivo evidence for this compound is currently lacking, the available data on its close analog, resveratrol, suggests a promising therapeutic potential across a spectrum of neurodegenerative and inflammatory diseases. In preclinical models of Alzheimer's and Parkinson's disease, resveratrol demonstrates efficacy comparable, and in some aspects synergistic, with standard-of-care drugs. The in vitro anti-inflammatory mechanism of this compound is potent and targets key signaling pathways implicated in rheumatoid arthritis.
These findings underscore the urgent need for dedicated in vivo studies to validate the therapeutic potential of this compound and to directly compare its efficacy and safety profile against current clinical standards. Such research will be pivotal in determining if this natural compound can translate into a novel therapeutic agent for these debilitating conditions.
References
- 1. Outcome of resveratrol and resveratrol with donepezil combination on the β-amyloid plaques and neurofibrillary tangles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Outcome of resveratrol and resveratrol with donepezil combination on the β-amyloid plaques and neurofibrillary tangles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xgb.nankai.edu.cn [xgb.nankai.edu.cn]
- 4. Resveratrol synergizes with low doses of L-DOPA to improve MPTP-induced Parkinson disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol alleviates MPTP-induced motor impairments and pathological changes by autophagic degradation of α-synuclein via SIRT1-deacetylated LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4'-Methoxyresveratrol Alleviated AGE-Induced Inflammation via RAGE-Mediated NF-κB and NLRP3 Inflammasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Independent Replication of Published Findings on 4'-Methoxyagarotetrol: A Comparative Analysis of Structurally Related Compounds
Initial investigation for published findings on 4'-Methoxyagarotetrol (CAS 123278-01-3), a natural compound found in Aquilaria sinensis, did not yield any publicly available experimental data regarding its biological activity, nor were any independent replication studies found.[1][2][3] Therefore, a direct comparison guide based on published findings for this specific compound cannot be provided at this time.
In light of this, and to provide valuable information to researchers in the field, this guide offers a comparative analysis of the well-researched, structurally related compound, 4'-Methoxyresveratrol , and its alternatives, Pterostilbene and Resveratrol . This comparison focuses on their anti-inflammatory properties, with supporting experimental data and detailed methodologies.
Comparative Analysis of 4'-Methoxyresveratrol, Pterostilbene, and Resveratrol
This section provides a comparative overview of the anti-inflammatory effects of 4'-Methoxyresveratrol, Pterostilbene, and Resveratrol in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common in vitro model for studying inflammation.
Quantitative Data Summary
The following tables summarize the inhibitory effects of the three compounds on the production of key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration | % Inhibition of NO Production | Reference |
| 4'-Methoxyresveratrol | 20 µM | Significant reduction | [4][5][6] |
| Pterostilbene | 20 µM | Significant reduction | [4][5][6] |
| Resveratrol | 5 µM | Significant inhibition | [7][8] |
Table 2: Inhibition of Pro-inflammatory Cytokine mRNA Expression
| Compound | Cytokine | Concentration | % Inhibition of mRNA Expression | Reference |
| 4'-Methoxyresveratrol | IL-6 | 20 µM | Significant inhibition | [4][5][6] |
| TNF-α | 20 µM | Significant inhibition | [4][5][6] | |
| MCP-1 | 20 µM | Significant inhibition | [4][5][6] | |
| IL-1β | 20 µM | Significant inhibition | [4][5][6] | |
| Pterostilbene | IL-6 | 20 µM | Significant inhibition | [4][5][6] |
| TNF-α | 20 µM | Significant inhibition | [4][5][6] | |
| MCP-1 | 20 µM | Significant inhibition | [4][5][6] | |
| IL-1β | 20 µM | Significant inhibition | [4][5][6] | |
| Resveratrol | IL-6 | 5 µM | Significant inhibition | [7][8] |
| TNF-α | 5 µM | Significant inhibition | [7][8] | |
| IL-1β | 5 µM | Significant inhibition | [7][8] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of 4'-Methoxyresveratrol, Pterostilbene, or Resveratrol for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay
NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
Total RNA is extracted from cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit. qPCR is performed using a thermal cycler with specific primers for IL-6, TNF-α, MCP-1, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of these stilbenoids are primarily mediated through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Signaling Pathway Diagrams
Caption: LPS-induced pro-inflammatory signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]
- 2. molnova.com [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pterostilbene and 4′-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pterostilbene and 4'-Methoxyresveratrol Inhibited Lipopolysaccharide-Induced Inflammatory Response in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of 4'-Methoxyagarotetrol in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of 4'-Methoxyagarotetrol, a natural sesquiterpenoid, in the context of cellular inflammatory responses. Due to the limited direct research on the transcriptomic profile of this specific compound, this document outlines a proposed study, presenting hypothetical data based on the known anti-inflammatory activities of structurally related dihydro-β-agarofuran sesquiterpenoids. The comparison is made against a well-characterized anti-inflammatory agent, Dexamethasone, to benchmark its potential efficacy and mechanism of action at the gene expression level.
Introduction to this compound
This compound is a natural compound isolated from Aquilaria sinensis.[1][2] While specific transcriptomic data for this compound is not yet available, the broader class of dihydro-β-agarofuran sesquiterpenoids has demonstrated notable anti-inflammatory properties.[3][4][5] Studies on related compounds suggest a mechanism involving the suppression of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][5] A primary target of this class of compounds appears to be the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][5] This guide explores the hypothetical transcriptomic landscape following treatment with this compound in an inflammatory cell model.
Hypothetical Experimental Design and Transcriptomic Profiling
To investigate the transcriptomic effects of this compound, a standard in vitro inflammation model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is proposed. This model allows for the assessment of the compound's ability to counteract a potent inflammatory stimulus.
The experimental groups would include:
-
Vehicle Control (DMSO)
-
LPS-stimulated
-
LPS + this compound
-
LPS + Dexamethasone (Comparative Control)
Following treatment, total RNA would be isolated and subjected to next-generation sequencing (RNA-Seq) to generate comprehensive gene expression profiles for each condition.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the hypothetical results from the comparative transcriptomic analysis. The data represents the differential expression of key inflammatory genes in response to the treatments.
Table 1: Hypothetical Differential Expression of Key Pro-Inflammatory Genes
| Gene Symbol | Gene Name | LPS vs. Control (Fold Change) | LPS + this compound vs. LPS (Fold Change) | LPS + Dexamethasone vs. LPS (Fold Change) |
| Tnf | Tumor necrosis factor | 50.2 | -8.5 | -12.1 |
| Il6 | Interleukin 6 | 120.5 | -25.3 | -40.8 |
| Il1b | Interleukin 1 beta | 85.7 | -15.1 | -22.5 |
| Nos2 | Nitric oxide synthase 2 | 65.3 | -18.9 | -30.2 |
| Cox2 (Ptgs2) | Prostaglandin-endoperoxide synthase 2 | 40.1 | -10.2 | -18.7 |
| Ccl2 | C-C motif chemokine ligand 2 | 75.9 | -12.8 | -20.4 |
Table 2: Hypothetical Pathway Analysis of Differentially Expressed Genes
| Pathway | Key Genes Downregulated by this compound | Key Genes Downregulated by Dexamethasone |
| NF-κB Signaling | Tnf, Il6, Il1b, Nos2, Ccl2 | Tnf, Il6, Il1b, Nos2, Ccl2, Vcam1 |
| MAPK Signaling | Fos, Jun, Mapk14 | Fos, Jun, Dusp1 |
| Toll-like Receptor Signaling | Tlr4, Myd88, Irak1 | Tlr4, Cd14, Ly96 |
| Cytokine-Cytokine Receptor Interaction | Il1r1, Tnfrsf1a, Ccr2 | Il1r1, Tnfrsf1a, Ccr2, Il10ra |
Experimental Protocols
1. Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then pre-treated for 1 hour with either this compound (10 µM), Dexamethasone (1 µM), or vehicle (0.1% DMSO). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL for 6 hours.
2. RNA Isolation and Sequencing: Total RNA is extracted from the cells using a TRIzol-based method according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA-Seq libraries are prepared using a standard poly(A) selection method and sequenced on an Illumina NovaSeq platform to generate 50 bp paired-end reads.
3. Bioinformatic Analysis: Raw sequencing reads are quality-controlled using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic. The cleaned reads are then aligned to the mouse reference genome (GRCm38) using the STAR aligner. Gene expression levels are quantified using featureCounts. Differential gene expression analysis is performed using the DESeq2 package in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed. Pathway enrichment analysis is conducted using the KEGG database.
Visualizations
Caption: Experimental workflow for comparative transcriptomics.
Caption: Hypothesized NF-κB signaling pathway inhibition.
Conclusion
This guide presents a hypothetical framework for the comparative transcriptomic analysis of this compound. Based on the known activities of related compounds, it is plausible that this compound exerts its anti-inflammatory effects by downregulating the expression of a suite of pro-inflammatory genes, primarily through the inhibition of the NF-κB signaling pathway. The proposed experimental design and the hypothetical data provide a roadmap for future research to validate these claims and to further elucidate the therapeutic potential of this natural compound in inflammatory diseases. The comparison with Dexamethasone would offer valuable insights into its relative potency and specificity as an anti-inflammatory agent.
References
- 1. This compound|CAS 123278-01-3|DC Chemicals [dcchemicals.com]
- 2. This compound | CAS#:123278-01-3 | Chemsrc [chemsrc.com]
- 3. Dihydro-β-agarofuran sesquiterpenoids from the root bark of Tripterygium wilfordii and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydro-β-agarofuran sesquiterpenoid derivatives with anti-inflammatory activity from the leaves of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Selectivity of 4'-Methoxyagarotetrol: A Review of Currently Available Data
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound against its primary molecular target is a cornerstone of preclinical assessment. This guide aims to provide a comparative analysis of 4'-Methoxyagarotetrol's selectivity. However, a comprehensive review of the scientific literature reveals a significant gap in the understanding of this natural compound's specific molecular interactions.
Currently, there is no publicly available scientific literature that explicitly identifies the primary molecular target of this compound. This compound, a chromone derivative isolated from agarwood (the resinous heartwood of Aquilaria species), has been identified and cataloged (CAS Number: 123278-01-3)[1]. While the broader class of chromone derivatives is known to interact with a wide array of biological targets, including enzymes and receptors, specific data for this compound is lacking[2][3][4].
Agarwood extracts, which contain this compound and other related compounds, have been noted for various pharmacological effects, including anti-inflammatory, antioxidant, and sedative properties[5][6]. These broad activities suggest potential interactions with multiple cellular pathways, but do not pinpoint a single, primary target for this specific molecule.
Potential Leads from Related Compounds
While direct evidence for this compound's primary target is absent, a study on other agarotetrol derivatives has shown moderate inhibitory activity against phosphodiesterase (PDE) 3A[1]. This finding offers a potential, albeit unconfirmed, avenue for future investigation into the mechanism of action of this compound. It is crucial to emphasize that this is an observation on related molecules and not direct evidence for this compound itself.
The Path Forward: Target Identification and Selectivity Profiling
To assess the selectivity of this compound, the critical first step is the identification of its primary molecular target. The following experimental workflow outlines a standard approach for such an investigation.
Caption: A generalized workflow for target identification and selectivity profiling of a novel compound.
Conclusion
The request to assess the selectivity of this compound against its primary target cannot be fulfilled at this time due to the absence of a scientifically validated primary target in the available literature. While the compound has been isolated and its chemical class is known, its specific mechanism of action remains an open area for research. The potential phosphodiesterase inhibitory activity of related compounds provides a speculative starting point for future studies. For drug development professionals, the immediate and necessary step would be to undertake comprehensive target identification studies to elucidate the primary molecular target of this compound. Without this fundamental information, any assessment of selectivity or comparison with other agents would be premature.
References
- 1. Three new 5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone derivatives enantiomeric to agarotetrol from agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:123278-01-3 | Chemsrc [chemsrc.com]
Safety Operating Guide
Navigating the Disposal of 4'-Methoxyagarotetrol: A Guide for Laboratory Professionals
Chemical Profile and Hazard Assessment
4'-Methoxyagarotetrol belongs to the dihydro-beta-agarofuran sesquiterpenoid class of compounds. Given the general toxicological profile of many sesquiterpenoids, it is prudent to handle this compound as a potentially hazardous substance. In the absence of specific data, researchers should assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes and respiratory tract.
Summary of Assumed Hazards:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Acute Toxicity (Inhalation) | May be harmful if inhaled, causing respiratory tract irritation. |
| Environmental Hazard | Assumed to be hazardous to the aquatic environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. The following protocol is a general guideline and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Classification:
-
Treat all waste containing this compound as hazardous chemical waste.
-
This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
2. Proper Waste Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Use a dedicated, sealed, and non-reactive waste container. Do not mix with other incompatible waste streams.[1]
-
Ensure containers are kept closed except when adding waste.[2]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
4. Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[1]
-
Segregate the this compound waste from incompatible materials. As a general precaution, store it away from strong oxidizing agents, acids, and bases.[1][3]
-
The storage area should be well-ventilated and have secondary containment to prevent spills from spreading.[2]
5. Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution, submit a hazardous waste pickup request to your EHS department or a certified hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
6. Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound.
-
A triple rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a final rinse with water, is a common practice. The first rinseate should be collected as hazardous waste.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant federal, state, and local regulations. The absence of a specific SDS for this compound necessitates a cautious approach to its handling and disposal.
References
Personal protective equipment for handling 4'-Methoxyagarotetrol
Essential Safety and Handling Guide for 4'-Methoxyagarotetrol
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling related agarwood compounds and similar chemical structures. It is imperative to conduct a site-specific risk assessment before commencing any work with this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the nature of the handling procedure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Laboratory Use | Safety glasses with side shields or goggles[1] | Chemical resistant gloves (e.g., Nitrile or latex)[2][3][4] | Laboratory coat | Not generally required if ventilation is adequate[1] |
| Handling Powders or Aerosols | Safety glasses with side shields or goggles | Chemical resistant gloves[2][3][4] | Laboratory coat | Mask or respirator |
| Dispensing or Weighing | Safety glasses with side shields or goggles[1] | Chemical resistant gloves[2][3][4] | Laboratory coat or apron[3] | Use in a well-ventilated area or fume hood[3] |
| Field Work/Inoculation | Safety glasses | Gloves and long sleeves | Protective clothing | Mask during inoculation |
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate risks. The following table outlines procedures for various incidents.
| Emergency Situation | Procedure |
| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][4] |
| Fire | Use carbon dioxide, foam, or dry chemical extinguishers.[1][2][5] Wear self-contained breathing apparatus and full protective gear for significant fires.[1][6] |
| Accidental Release/Spill | Ventilate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, dry lime).[3][4] Collect the material in a suitable container for disposal in accordance with local, state, and federal regulations.[2][3] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Use in a well-ventilated area.[2][4] For high concentrations or when generating aerosols, use a fume hood or local exhaust ventilation.[3]
-
Store in a cool, dry, and well-ventilated place away from ignition sources and direct light.[2][3][4]
Disposal:
-
Dispose of waste in approved waste disposal plants in accordance with local, state, and federal regulations.[2][5]
-
Contaminated materials should be placed in sealed, labeled containers.[8]
-
Do not allow the product to enter drains or waterways.[5][6]
-
For sharps contaminated with the substance, use a designated sharps container.[8]
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
References
- 1. unichempharm.rs [unichempharm.rs]
- 2. perfumersworld.com [perfumersworld.com]
- 3. vriaroma.com [vriaroma.com]
- 4. putzagarwoodfarm.com [putzagarwoodfarm.com]
- 5. nwsci.com [nwsci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
